5-Bromo-8-fluoroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrFNO |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |
InChI Key |
RLBSWTMSCMMKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of 5-Bromo-8-fluoroquinoline-2-carbaldehyde in Medicinal Chemistry: A Structural and Synthetic Guide
Executive Summary In the landscape of modern drug discovery, the strategic deployment of halogenated heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Bromo-8-fluoroquinoline-2-carbaldehyde (CAS: 1420793-03-8) represents a highly specialized, tri-functional scaffold. By integrating a metabolically stabilizing fluorine atom, a cross-coupling-ready bromine handle, and a highly reactive aldehyde, this compound enables the rapid, divergent synthesis of complex pharmacophores. This whitepaper provides an in-depth mechanistic analysis and validated protocols for leveraging this molecule in advanced synthetic workflows.
Structural and Physicochemical Profiling
Understanding the innate reactivity of 5-bromo-8-fluoroquinoline-2-carbaldehyde requires a granular look at its physicochemical properties and the electronic interplay of its substituents.
Table 1: Physicochemical Properties
| Property | Value / Specification |
| Chemical Name | 5-Bromo-8-fluoroquinoline-2-carbaldehyde |
| CAS Number | 1420793-03-8 |
| Molecular Formula | C₁₀H₅BrFNO |
| Molecular Weight | 254.05 g/mol |
| Core Scaffold | Halogenated Quinoline |
| Primary Reactive Sites | C2 (Electrophilic), C5 (Cross-Coupling) |
Causality in Structural Design
-
The C8-Fluorine Effect: The introduction of a highly electronegative fluorine atom at the 8-position fundamentally alters the quinoline core. Fluorine lowers the pKa of the adjacent quinoline nitrogen, modulating its basicity to improve cellular membrane permeability. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at the C8 position—a notorious metabolic liability in unsubstituted quinolines.
-
The C5-Bromine Handle: Positioned para to the fluorine atom, the heavy bromine atom serves as a chemoselective handle for transition-metal-catalyzed cross-coupling. Its location at C5 ensures minimal steric interference from the C8-fluorine during oxidative addition by palladium catalysts.
-
The C2-Carbaldehyde: The aldehyde moiety is highly electrophilic, activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. It readily undergoes condensation to form Schiff bases, which are critical intermediates for both active pharmaceutical ingredients (APIs) and metal-ion recognition sensors.
Synthetic Versatility and Mechanistic Pathways
The true value of 5-bromo-8-fluoroquinoline-2-carbaldehyde lies in its capacity for orthogonal functionalization. The distinct electronic nature of the C2-aldehyde and the C5-bromide allows chemists to functionalize one site without protecting the other, provided the reaction conditions are carefully controlled.
Caption: Divergent synthetic pathways of 5-Bromo-8-fluoroquinoline-2-carbaldehyde.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the choice of every reagent and condition.
Protocol A: Chemoselective Reductive Amination at the C2-Carbaldehyde
This protocol details the conversion of the C2-aldehyde into a secondary or tertiary amine while leaving the C5-bromide intact for downstream coupling.
Methodology:
-
Imine Formation: Dissolve 5-bromo-8-fluoroquinoline-2-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.
-
Causality: DCE is utilized instead of methanol to prevent competitive acetal formation. The slight excess of amine drives the equilibrium toward the iminium intermediate.
-
-
Reduction: Add sodium triacetoxyborohydride,
(1.5 equiv), in a single portion. Stir for 12 hours at room temperature.-
Causality:
is specifically chosen over . It is a mild hydride source that selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted starting aldehyde into a dead-end 2-hydroxymethyl byproduct.
-
-
Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active aldehyde spot indicates reaction completion. Quench with saturated aqueous
.-
Causality: The basic quench neutralizes the acetic acid byproduct and ensures the newly formed amine is in its free-base (lipophilic) form, allowing quantitative extraction into the organic layer.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol outlines the carbon-carbon bond formation at the C5 position, extending the aromatic system.
Methodology:
-
Preparation: In a Schlenk flask, combine the quinoline core (1.0 equiv), an aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Solvent System: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v) to achieve a 0.1 M concentration.-
Causality: A biphasic system is mandatory. Dioxane solubilizes the organic reactants, while water is required to dissolve the inorganic base (
) and facilitate the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add
(0.05 equiv) under an argon atmosphere. Heat the mixture to 90°C for 6 hours.-
Causality:
is selected over standard . The bidentate dppf ligand forces a large bite angle on the palladium center, which accelerates the reductive elimination step and prevents competitive protodehalogenation of the sterically hindered C5-bromide.
-
-
Self-Validation & Workup: The reaction mixture will transition from a bright orange suspension to a dark, homogeneous mixture. Cool to room temperature and filter through a pad of Celite.
-
Causality: Celite filtration is a critical self-validating step to trap precipitated "palladium black" (inactive
), preventing heavy metal contamination in the final therapeutic candidate.
-
Applications in Targeted Therapeutics and Sensors
The unique substitution pattern of this molecule makes it a highly sought-after precursor in two primary domains:
-
Antimicrobial and Anticancer Therapeutics: The fluoroquinolone class relies heavily on the 8-fluoroquinoline core to target bacterial DNA gyrase and topoisomerase IV. By utilizing the C5-bromo handle to introduce novel bulky substituents (e.g., via Buchwald-Hartwig amination), researchers can design next-generation kinase inhibitors or overcome efflux-pump-mediated bacterial resistance.
-
Fluorescent Probes and DSSCs: The condensation of the C2-aldehyde with various amines yields Schiff bases. These bidentate or tridentate ligands exhibit strong fluorescence that shifts dramatically upon chelating metal centers (such as
, , or ). This property is heavily exploited in the synthesis of dye-sensitized solar cells (DSSCs) and relay recognition sensors for biological imaging.
References
Halogenated Quinoline-2-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Among the vast landscape of quinoline-based compounds, halogenated quinoline-2-carbaldehyde derivatives have emerged as a particularly promising class for the development of novel therapeutics. The introduction of a halogen atom and a carbaldehyde group at specific positions on the quinoline ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides an in-depth technical exploration of these derivatives, offering insights into their synthesis, biological evaluation, and potential as drug candidates.
Synthesis of Halogenated Quinoline-2-Carbaldehyde Derivatives
The synthesis of halogenated quinoline-2-carbaldehyde derivatives often involves multi-step reaction sequences. A common and versatile method is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.
Representative Synthetic Protocol: Vilsmeier-Haack Reaction
A widely adopted procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde, a key intermediate, is as follows:
-
Reagent Preparation: N,N-dimethylformamide (DMF) (3 equivalents) and phosphorus oxychloride (POCl3) (4.5 equivalents) are stirred together at 0°C for 30 minutes to form the Vilsmeier reagent.[4]
-
Reaction with Acetanilide: Acetanilide (1 equivalent) dissolved in chloroform is slowly added to the Vilsmeier reagent.[4]
-
Heating and Workup: The reaction mixture is then heated for an extended period, typically 16 hours at 80-90°C.[4] Upon completion, the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
Purification: The resulting precipitate, the desired 2-chloroquinoline-3-carbaldehyde, is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethyl acetate.[4]
This foundational molecule can then be further modified, for instance, through nucleophilic substitution reactions to introduce other halogens or functional groups. The strategic placement of halogens on the quinoline ring is crucial, as it can significantly influence the compound's lipophilicity and its interaction with biological targets.[6]
Biological Activities and Therapeutic Potential
Halogenated quinoline-2-carbaldehyde derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][7] The presence of a halogen at specific positions on the quinoline ring has been shown to enhance cytotoxic activity against various cancer cell lines.[7] For instance, certain halogenated quinoline derivatives have shown significant inhibitory effects against breast cancer (MCF-7), lung carcinoma (HCT), and hepatocellular carcinoma (HepG-2) cell lines.[6]
Mechanism of Action in Cancer
The anticancer effects of many quinoline derivatives are linked to their ability to inhibit key cellular enzymes like topoisomerase and tyrosine kinases.[7] Some derivatives can also induce apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, respectively.[8]
dot```dot graph Anticancer_Mechanism { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
A [label="Halogenated Quinoline-2-Carbaldehyde\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Topoisomerase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Tyrosine Kinase\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Induction of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Inhibition of\nSignal Transduction", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Bax Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Bcl-2 Downregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B [label="inhibits"]; A -> C [label="inhibits"]; A -> D [label="induces"]; B -> F; C -> G; D -> H; D -> I; D -> J; F -> E; G -> E; H -> K; I -> K; J -> K; E -> K; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-Bromo-8-fluoroquinoline-2-carbaldehyde MSDS and safety data sheet
Technical Whitepaper: 5-Bromo-8-fluoroquinoline-2-carbaldehyde – Safety Data, Handling Protocols, and Synthetic Applications
Executive Summary
5-Bromo-8-fluoroquinoline-2-carbaldehyde (CAS: 1420793-03-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The presence of a quinoline core, coupled with orthogonal halogens (bromine at C5 and fluorine at C8) and a highly reactive C2-carbaldehyde, makes it an ideal scaffold for synthesizing bioisosteric analogues, kinase inhibitors, and advanced functional materials[1]. This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS) analysis, elucidates the mechanistic basis of its hazards, and details a self-validating experimental protocol for its downstream application via reductive amination.
Physicochemical Properties & Molecular Identification
Understanding the baseline properties of 5-Bromo-8-fluoroquinoline-2-carbaldehyde is critical for predicting its behavior in both biological and synthetic environments. Quantitative data is summarized below[2]:
| Property | Value / Description |
| Chemical Name | 5-Bromo-8-fluoroquinoline-2-carbaldehyde |
| CAS Registry Number | 1420793-03-8 |
| Molecular Formula | C₁₀H₅BrFNO |
| Molecular Weight | 254.06 g/mol |
| Appearance | Solid (typically pale yellow to off-white powder) |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |
| Solubility | Soluble in DCM, DMF, DMSO; insoluble in water |
Safety Data Sheet (SDS) & Hazard Mitigation
Mechanistic Toxicology: The hazard profile of 5-Bromo-8-fluoroquinoline-2-carbaldehyde is driven by its electrophilic carbaldehyde moiety and the lipophilic nature of the halogenated quinoline ring. The aldehyde group readily undergoes Schiff base formation with primary amines (e.g., lysine residues) and reacts with thiol groups (e.g., cysteine) in biological proteins. This covalent modification of mucosal and epidermal proteins is the primary causal mechanism for its irritant properties[3][4].
GHS Classification and Hazard Statements
Based on analogous halogenated quinoline-2-carbaldehydes, this compound is classified under the Globally Harmonized System (GHS) as follows[3][5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: Warning.
Precautionary Protocols (P-Statements)
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves (nitrile, minimum 0.11 mm thickness), protective clothing, and eye protection (chemical safety goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Emergency Response Workflow
The following diagram outlines the immediate response pathways in the event of accidental exposure.
GHS Emergency Response Workflow for 5-Bromo-8-fluoroquinoline-2-carbaldehyde exposure.
Experimental Workflows: Reductive Amination
In drug development, the C2-carbaldehyde is frequently utilized as a handle for reductive amination to generate secondary or tertiary amines[6][7]. The 5-bromo and 8-fluoro substituents are intentionally left intact for subsequent cross-coupling (e.g., Suzuki-Miyaura at the C5-Br position) or to modulate the pKa and lipophilicity of the final drug candidate.
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the highly reactive quinoline-2-carbaldehyde into its corresponding alcohol, allowing the intermediate imine (Schiff base) to form fully before the reduction step occurs[4][7].
Step-by-Step Protocol: Synthesis of Secondary Amines
Self-Validating System: This protocol includes built-in checkpoints (TLC and LC-MS) to ensure the reaction proceeds linearly without over-reduction.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-Bromo-8-fluoroquinoline-2-carbaldehyde (1.0 eq, 254 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).
-
Imine Formation: Add the primary amine (1.1 eq, 1.1 mmol). If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde starting material spot (Rf ~0.6) must completely disappear, replaced by a new, often highly fluorescent imine spot[8].
-
-
Reduction: Once imine formation is validated, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir at room temperature for 12-16 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct and destroy unreacted hydride. Stir for 15 minutes until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Validation Checkpoint 2: Confirm product mass via LC-MS (ESI+). The expected [M+H]+ peak should correspond to the exact mass of the secondary amine product, confirming successful conversion.
-
Mechanistic workflow for the reductive amination of 5-Bromo-8-fluoroquinoline-2-carbaldehyde.
Storage and Stability
Due to the propensity of aldehydes to undergo auto-oxidation to carboxylic acids upon exposure to atmospheric oxygen, 5-Bromo-8-fluoroquinoline-2-carbaldehyde must be stored under an inert gas (Argon or Nitrogen). Keep the container tightly sealed in a dry, well-ventilated place at 2-8°C. Protect from direct light, as halogenated quinolines can undergo slow photochemical degradation over time.
References
-
Defense Technical Information Center (DTIC). "New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms". Available at: [Link]
-
PubMed. "Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues". Available at: [Link]
-
ResearchGate. "Zwitterionic bisulfite adducts of aldehydes: synthesis, structure, and composition of their oxidation products". Available at: [Link]
Sources
- 1. Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1420793-03-8 | 5-Bromo-8-fluoroquinoline-2-carbaldehyde - Synblock [synblock.com]
- 3. 28615-70-5|4-Bromoquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 1070879-49-0|4-Bromo-8-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 6. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Strategic Synthesis of 2-Formyl-5-bromo-8-fluoroquinoline: A Technical Whitepaper
Executive Summary
2-Formyl-5-bromo-8-fluoroquinoline (also known as 5-bromo-8-fluoroquinoline-2-carbaldehyde) represents a high-value scaffold in medicinal chemistry.[1][2] Its unique substitution pattern combines the lipophilicity and metabolic stability of the fluorine atom at the C8 position with a reactive bromine handle at C5, allowing for further cross-coupling functionalization (e.g., Suzuki-Miyaura). The C2-formyl group serves as a versatile "warhead" for generating Schiff bases, hydrazones, or thiosemicarbazones—motifs frequently associated with potent anticancer, antibacterial, and metal-chelating properties (e.g., PBT2 analogs).
This technical guide outlines a robust, three-step convergent synthesis designed for reproducibility and scalability. It prioritizes the Doebner-Miller construction of the quinoline core, followed by regioselective bromination , and concludes with a Riley oxidation to install the aldehyde functionality.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a C2-Methyl Oxidation Strategy . Direct formylation of the quinoline ring is often low-yielding or lacks regioselectivity. Instead, installing a methyl group at C2 early in the synthesis allows for a highly specific oxidation at the final stage.
Strategic Disconnections
-
C2-Formyl Formation: Derived from the oxidation of a C2-methyl precursor using Selenium Dioxide (
). -
C5-Bromination: Installed via Electrophilic Aromatic Substitution (EAS) on the 8-fluoro-2-methylquinoline core. The C8-fluorine blocks the competing position, directing halogenation to the C5 position.
-
Quinoline Core Construction: Assembled via the Doebner-Miller reaction using 2-fluoroaniline and crotonaldehyde.[3][4]
Figure 1: Retrosynthetic pathway illustrating the disconnection strategy from the target aldehyde back to commercially available aniline precursors.
Part 2: Detailed Experimental Protocols
Step 1: The Foundation – Synthesis of 8-Fluoro-2-methylquinoline
The Doebner-Miller reaction is the industry standard for constructing 2-methylquinolines. While effective, it is notorious for generating polymeric "tars." The protocol below utilizes a modified biphasic or controlled-addition approach to maximize yield.
-
Mechanism: Acid-catalyzed conjugate addition of the aniline to crotonaldehyde, followed by cyclization and oxidative aromatization.
-
Critical Control Point: Temperature control during crotonaldehyde addition is vital to prevent polymerization.
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Acidification: Charge the flask with 2-fluoroaniline (11.1 g, 100 mmol) and 6M Hydrochloric Acid (100 mL). Heat to 100°C.
-
Addition: Add Crotonaldehyde (10.5 g, 150 mmol) dropwise over 60 minutes. Note: The reaction is exothermic; maintain gentle reflux.
-
Reflux: Stir at reflux for 3–4 hours. The solution will darken significantly.
-
Workup:
-
Basify with 40% NaOH solution (ice bath cooling) to pH 10–12.
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc 9:1) to yield a pale yellow oil/solid.
-
Target Yield: 60–75%[7]
-
Step 2: Regioselective Bromination
With the 8-position blocked by fluorine, the 5-position becomes the most nucleophilic site on the carbocyclic ring, allowing for high regioselectivity using N-Bromosuccinimide (NBS).
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).[6]
-
Why NBS? NBS provides a controlled source of electrophilic bromine, avoiding the harsh conditions and over-bromination often seen with elemental bromine (
).
Protocol:
-
Dissolution: Dissolve 8-fluoro-2-methylquinoline (16.1 g, 100 mmol) in Acetonitrile (150 mL) in a reaction flask shielded from light.
-
Bromination: Add NBS (19.6 g, 110 mmol) portion-wise at room temperature over 30 minutes.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the product will be less polar than the starting material).
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Product:5-Bromo-8-fluoro-2-methylquinoline .
-
Target Yield: 70–85%[7]
-
Step 3: The Riley Oxidation ( )
The final step converts the activated methyl group into the target aldehyde. This reaction relies on the "Riley Oxidation" mechanism.
-
Reagents: Selenium Dioxide (
), 1,4-Dioxane (wet). -
Mechanism: Ene-reaction of the enol form of the quinoline with
, followed by sigmatropic rearrangement and hydrolysis. -
Safety Warning: Selenium compounds are toxic. Use a fume hood and dispose of selenium waste separately.
Protocol:
-
Mixture: In a flask, combine 5-bromo-8-fluoro-2-methylquinoline (10 mmol) and Selenium Dioxide (1.33 g, 12 mmol).
-
Solvent: Add 1,4-Dioxane (50 mL) and water (1 mL). Note: A small amount of water helps prevent over-oxidation to the carboxylic acid.
-
Reflux: Heat to reflux (100°C) for 2–4 hours. The reaction will turn black as red selenium metal precipitates.
-
Filtration: Cool the mixture and filter through a pad of Celite to remove the selenium metal. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate. The residue is often a yellow solid.
-
Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM/MeOH 98:2).
-
Product:2-Formyl-5-bromo-8-fluoroquinoline .
-
Target Yield: 55–70%
-
Part 3: Data Summary & Visualization
Quantitative Process Summary
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Cyclization | 2-Fluoroaniline, Crotonaldehyde, HCl | Reflux, 4h | 65% |
| 2 | Bromination | NBS, Acetonitrile | RT, 12h, Dark | 80% |
| 3 | Oxidation | Reflux, 3h | 60% |
Reaction Mechanism & Workflow
Figure 2: Linear workflow demonstrating the transformation of reagents through the three critical synthetic stages.
References
- Note: Provides the foundational protocol for Doebner-Miller synthesis and bromin
-
Shaikh, N., et al. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. Retrieved March 8, 2026, from [Link]
- Note: Detailed mechanism and conditions for the Riley oxid
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.[9][10] Organic Syntheses, Coll. Vol. 10, p.66. Retrieved March 8, 2026, from [Link]
- Note: Validates the regioselectivity of bromination in 8-substituted fused pyridine rings.
-
PubChem. (n.d.). 5-Bromoquinoline-8-carbaldehyde Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]
- Note: Provides chemical property d
-
Çakmak, O., & Ökten, S. (2017).[11] Reinvestigation of bromination of 8-substituted quinolines. ResearchGate. Retrieved March 8, 2026, from [Link]
- Note: Confirms regioselectivity rules for bromin
Sources
- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. evitachem.com [evitachem.com]
- 4. 6-Fluoro-2,8-dimethyl-5-nitroquinoline | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmaceutical Targets of 8-Fluoroquinoline Derivatives
The following technical guide details the pharmaceutical targets, structure-activity relationships (SAR), and experimental validation protocols for 8-fluoroquinoline derivatives.
Executive Summary
The 8-fluoroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the core architecture for third- and fourth-generation fluoroquinolone antibiotics (e.g., Sparfloxacin, Clinafloxacin). Beyond its established bactericidal role, this scaffold is increasingly recognized in oncology for its ability to target eukaryotic topoisomerases and specific kinase pathways.
This guide analyzes the molecular targets of 8-fluoroquinoline derivatives, distinguishing between validated clinical targets (bacterial topoisomerases) and emerging therapeutic targets (human topoisomerase II, PI3K/mTOR, and VEGFR).
Part 1: The Pharmacophore – Why 8-Fluoroquinoline?
The introduction of a fluorine atom at the C-8 position of the quinoline ring is not merely a structural decoration; it is a functional modification that alters the physicochemical and binding properties of the molecule.
Structure-Activity Relationship (SAR) Logic
-
Metabolic Blockade: The C-8 position is a metabolic "soft spot" on the quinoline ring. Fluorination blocks oxidative metabolism at this site, extending the half-life (
) of the drug. -
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic system. This lowers the pKa of the N-1 nitrogen, potentially enhancing passive diffusion across bacterial membranes.
-
Binding Affinity: In DNA gyrase complexes, the 8-fluoro group often resides in a hydrophobic pocket or participates in electrostatic interactions that stabilize the drug-enzyme-DNA ternary complex.
-
Gram-Positive Potency: Compared to the hydrogenated parent, 8-fluoro derivatives typically exhibit superior activity against Gram-positive pathogens (e.g., S. pneumoniae, S. aureus) and anaerobes.
SAR Visualization
The following diagram maps the functional impact of the 8-fluoroquinoline scaffold.
Figure 1: Functional mapping of the 8-fluoroquinoline scaffold. The C-8 Fluorine is critical for broadening the antibacterial spectrum but introduces phototoxicity risks.
Part 2: Validated Targets (Infectious Disease)
The primary mechanism of action for 8-fluoroquinoline derivatives involves the corruption of type II topoisomerases.
Target A: DNA Gyrase (Topoisomerase II)
-
Role: Essential for introducing negative supercoils into DNA, relieving torsional stress ahead of the replication fork.
-
Mechanism: The drug binds to the cleavage complex (GyrA subunits and DNA), trapping the enzyme in a state where the DNA backbone is broken but held together by the protein. This blocks replication and triggers the SOS response, leading to cell death.
-
8-Fluoro Specificity: The 8-fluoro substituent enhances binding affinity to the GyrA subunit, particularly in Gram-positive bacteria, often retaining potency against strains with first-step mutations that render non-fluorinated quinolones ineffective.
Target B: Topoisomerase IV (ParC/ParE)[2]
-
Role: Responsible for decatenating (unlinking) daughter chromosomes after replication.
-
Mechanism: Similar to gyrase inhibition.[1] In many Gram-positive bacteria (e.g., S. aureus), Topo IV is the primary target, whereas Gyrase is secondary. The 8-fluoro moiety is crucial for dual-targeting, which suppresses the emergence of resistance.
Part 3: Emerging Targets (Oncology & Kinases)
Recent "drug repurposing" efforts have identified that the 8-fluoroquinoline scaffold, with specific C-3 and C-7 modifications, can target eukaryotic enzymes.
Target C: Human Topoisomerase II (hTopo II)
Unlike bacterial targets, inhibition of human Topo II is the basis for anticancer activity.
-
Mechanism: The derivatives act as "Topo II Poisons," stabilizing the cleavable complex and causing double-strand DNA breaks in rapidly dividing tumor cells.
-
Selectivity: While bacterial selectivity is preferred for antibiotics, anticancer derivatives are designed to maximize hTopo II affinity. The 8-fluoro group increases cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines by enhancing intercalation or binding pocket fit.
Target D: Kinase Inhibition (PI3K / mTOR / VEGFR)
Emerging data suggests 8-fluoroquinoline derivatives can function as ATP-competitive kinase inhibitors.
-
PI3K/mTOR Pathway: 4-amino-8-fluoroquinoline derivatives have shown nanomolar inhibition of mTOR. The planar quinoline ring mimics the adenine ring of ATP, while the fluorine atom modulates the electronic environment to improve hydrogen bonding with the kinase hinge region.
-
VEGFR-2: Quinolone-3-carboxamides (often fluorinated) inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor, preventing tumor vascularization.
Part 4: Experimental Validation Protocols
To validate these targets, the following self-validating protocols are recommended.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 of a derivative against bacterial DNA Gyrase.
-
Reagents: Relaxed plasmid pBR322 DNA, E. coli DNA Gyrase (A & B subunits), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).
-
Preparation: Dilute the 8-fluoroquinoline derivative in DMSO (serial dilutions: 0.01 µM to 100 µM).
-
Reaction:
-
Mix 0.5 µg relaxed pBR322 DNA, 1 U Gyrase, and drug in 20 µL buffer.
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Stop reaction with 5 µL loading dye containing SDS and Proteinase K.
-
Analysis:
-
Run samples on a 1% agarose gel (in absence of Ethidium Bromide) at 50V for 3-4 hours.
-
Stain with Ethidium Bromide post-run.
-
Result: Supercoiled DNA migrates faster than relaxed DNA. The IC50 is the concentration where 50% of the DNA remains relaxed (inhibited supercoiling).
-
Protocol 2: MTT Cell Viability Assay (Anticancer Screen)
Objective: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, A549).[2]
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h at 37°C/5% CO2.
-
Treatment: Add derivative (0.1 - 100 µM) in triplicate; incubate for 48h.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well; incubate 4h (formazan crystals form).
-
Solubilization: Remove media, add 150 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
.
Part 5: Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where the 8-fluoroquinoline scaffold can be tuned for either bacterial or eukaryotic targets.
Figure 2: Divergent signaling pathways for 8-fluoroquinoline derivatives in bacterial vs. mammalian systems.
References
-
Domagala, J. M., et al. (1986). "New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay." Journal of Medicinal Chemistry. Link
-
Bazile, S., et al. (1992). "Relationships among antibacterial activity, inhibition of DNA gyrase, and intracellular accumulation of 11 fluoroquinolones." Antimicrobial Agents and Chemotherapy.[3] Link
-
Aldred, K. J., et al. (2014).[3] "Mechanism of action of quinolone-class antibiotics and resistance." Biochemistry. Link
-
Ezelarab, H. A., et al. (2024). "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents." Molecules. Link
-
Mohammed, H. H. H., et al. (2021). "Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition." Bioorganic & Medicinal Chemistry. Link
Sources
Electronic and Steric Divergence: A Comparative Technical Guide to 5-Bromo and 8-Fluoroquinoline Isomers
Executive Summary
This technical guide analyzes the distinct physicochemical, synthetic, and pharmacological profiles of 5-bromoquinoline and 8-fluoroquinoline .[1] While both share the quinoline scaffold, their utility in drug discovery diverges significantly due to the position and nature of the halogen substituent.
-
5-Bromoquinoline serves primarily as a reactive intermediate for late-stage diversification via cross-coupling reactions, leveraging the lability of the C-Br bond.[1]
-
8-Fluoroquinoline functions as a structural endpoint , utilized to modulate pKa, block metabolic soft spots, and influence binding kinetics through the "peri-effect" near the quinoline nitrogen.[1]
This guide provides researchers with the mechanistic rationale, synthetic workflows, and experimental protocols necessary to deploy these isomers effectively in medicinal chemistry campaigns.
Part 1: Physicochemical & Electronic Profiling
The strategic selection between a 5-bromo and an 8-fluoro substituent relies on understanding their impact on the quinoline core's electronic distribution and steric environment.[1][2]
Comparative Property Analysis
| Property | 5-Bromoquinoline | 8-Fluoroquinoline | Mechanistic Implication |
| Halogen Radius (vdW) | ~1.85 Å | ~1.47 Å | 5-Br introduces significant steric bulk; 8-F is a bioisostere for H with high electronegativity.[1][3] |
| Electronic Effect | Inductive withdrawal (-I), Resonance donor (+M) | Strong Inductive withdrawal (-I), Weak Resonance (+M) | 8-F exerts a powerful field effect on the adjacent N1 nitrogen.[1] |
| N1 Basicity (pKa) | Reduced (~3.8 - 4.2) | Significantly Reduced (~2.5 - 3.5) | 8-F lowers pKa via inductive proximity, reducing lysosomotropic trapping potential. |
| Dipole Orientation | Vector opposes N-lone pair (partial cancellation) | Vector aligns/interacts with N-lone pair (Peri-interaction) | 8-F creates a localized electrostatic dipole that can influence target binding.[3] |
| Metabolic Stability | Low (C-Br is labile to oxidative insertion) | High (C-F bond energy ~116 kcal/mol) | 8-F blocks CYP450 oxidation at the electron-rich 8-position.[1][3] |
*Note: Values are estimated ranges based on Hammett substituent constants relative to unsubstituted Quinoline (pKa ~4.9).
The "Peri-Effect" in 8-Fluoroquinoline
The 8-position is unique due to its peri-proximity to the ring nitrogen (N1).[1][2] Unlike the 5-position, which is electronically "remote," the 8-fluoro substituent interacts directly with the nitrogen lone pair.[1]
-
Electrostatic Repulsion: The high electron density of Fluorine repels the N-lone pair, potentially altering the lowest-energy conformation of N-substituents (if quaternized) or affecting hydrogen bond acceptance capability.[1]
-
pKa Modulation: The strong electron-withdrawing nature of Fluorine at the C8 position destabilizes the protonated pyridinium form, making 8-fluoroquinoline significantly less basic than quinoline.[1] This is a critical tool for optimizing oral bioavailability and reducing hERG liability.[3]
Electronic Vector Diagram (Graphviz)
Caption: Comparative electronic influence vectors. 8-F exhibits a direct "through-space" field effect on N1, whereas 5-Br acts primarily through bond induction and resonance.[1]
Part 2: Synthetic Access & Reactivity
The synthesis of these isomers requires distinct strategies. 5-Bromoquinoline is typically accessed via functionalization of pre-formed rings, while 8-fluoroquinoline often requires "early-stage" installation of the fluorine atom due to the strength of the C-F bond.[1]
Synthetic Decision Tree
Caption: Synthetic workflow selection. 5-Br is best accessed via Sandmeyer to avoid isomer mixtures; 8-F requires de novo synthesis from fluorinated anilines.[1][3]
Reactivity Profiles[2][3]
-
5-Bromoquinoline:
-
Primary Utility: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][3] The C5-Br bond is activated enough for oxidative addition but stable enough to survive standard workups.[2][3]
-
Lithiation: Can be subjected to Halogen-Lithium exchange (n-BuLi, -78°C) to generate the 5-lithio species for quenching with electrophiles (e.g., aldehydes, CO2).[1]
-
-
8-Fluoroquinoline:
-
Primary Utility: Inert structural element.[2][3] The C-F bond is generally stable to Pd-catalysis conditions used for other parts of the molecule.
-
Nucleophilic Substitution (S_NAr): While the 8-position is not highly activated for S_NAr unless the ring is further electron-deficient (e.g., 2,4-dinitro), the fluorine can activate the ortho (C7) position for nucleophilic attack if the ring is oxidized (e.g., to the N-oxide) or in fluoroquinolone antibiotic scaffolds (where C7 is the site of amine addition).[1]
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction
Rationale: Direct bromination of quinoline yields a difficult-to-separate mixture of 5- and 8-bromo isomers.[1][3] The Sandmeyer route ensures regiochemical purity.[1]
Materials:
Step-by-Step:
-
Diazotization: Dissolve 5-aminoquinoline in 48% HBr at 0°C. Add NaNO2 (aq) dropwise, maintaining internal temperature < 5°C. Stir for 20 min to form the diazonium salt.
-
Substitution: In a separate flask, heat a mixture of CuBr in 48% HBr to 75°C.
-
Addition: Transfer the cold diazonium solution dropwise into the hot CuBr solution. Caution: Nitrogen gas evolution will be vigorous.[1]
-
Workup: After gas evolution ceases (approx. 30 min), cool to RT. Basify with NaOH (aq) to pH > 10.[2][3] Extract with EtOAc (3x).[2][3][5]
-
Purification: Dry organics over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
-
Validation: Confirm 5-Br regiochemistry via 1H NMR (Look for doublet at C8 vs C5 coupling patterns).
Protocol 2: Synthesis of 8-Fluoroquinoline via Skraup Reaction
Rationale: Fluorine cannot be easily introduced selectively onto the quinoline ring late-stage.[1][2] It is best carried through from the aniline precursor.[1]
Materials:
Step-by-Step:
-
Mixing: In a heavy-walled flask, combine 2-fluoroaniline, glycerol, nitrobenzene, and FeSO4.
-
Acid Addition: Cautiously add conc. H2SO4.[2][3][4] The reaction is highly exothermic.[3]
-
Cyclization: Heat the mixture to reflux (~140°C) for 4-6 hours. The glycerol dehydrates to acrolein in situ, which undergoes Michael addition/cyclization with the aniline.[2][4]
-
Workup: Cool the tarry mixture. Dilute with water and steam distill to remove unreacted nitrobenzene.[3]
-
Isolation: Basify the aqueous residue with NaOH. Extract the liberated quinoline with DCM.[2][3]
-
Purification: Distillation under reduced pressure or chromatography.[2][3]
Part 4: Medicinal Chemistry Implications[6][7][8]
Metabolic Blocking[2][3]
-
Problem: Quinoline is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the electron-rich 5 and 8 positions.[1][2]
-
Solution:
-
5-Br: Does not effectively block metabolism in a drug candidate context because the Br is a "soft" metabolic handle (potential for debromination or oxidative insertion).[2][3]
-
8-F: Highly effective metabolic block.[2][3] The C-F bond is resistant to oxidation.[2][3] Furthermore, it prevents the formation of toxic quinone-imine metabolites that can arise from oxidation at the 8-position.[1]
-
Halogen Bonding vs. Hydrogen Bonding
-
5-Br: Capable of acting as a Halogen Bond Donor .[2][3] The "sigma-hole" (positive electrostatic potential patch) on the bromine atom can interact with backbone carbonyls or localized water molecules in a binding pocket.[2]
-
8-F: Acts as a weak Hydrogen Bond Acceptor .[2][3] While organic fluorine is a poor acceptor compared to oxygen, in the 8-position, it can influence the solvation shell of the adjacent nitrogen.[1]
References
-
Synthesis of 5-Bromoquinoline
-
Electronic Effects in Quinolines
-
Medicinal Chemistry of Fluoroquinolines
-
Dipole Moments & Solvation
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-3-Formylquinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its many derivatives, halogenated quinolines are of particular interest due to their prevalence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] A powerful and versatile method for constructing functionalized quinolines is the Vilsmeier-Haack reaction.[5][6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of the Vilsmeier-Haack reaction, not for the simple formylation of a pre-existing quinoline, but for the more synthetically elegant one-pot cyclization of N-arylacetamides to directly yield 2-chloro-3-formylquinolines.[6][8][9] These products are highly valuable intermediates, primed for further diversification in drug discovery programs.[6][8]
Theoretical Framework and Mechanism
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[5][7][10] In the context of quinoline synthesis, the reaction takes on a more complex and powerful role, functioning as a cyclization and formylation cascade.
The process begins with the in situ formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt. This is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][6][7][11]
The mechanism proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements and elimination of a chloride ion generates the potent electrophile known as the Vilsmeier reagent.[10][11][12]
-
Electrophilic Attack, Cyclization, and Formylation: The N-arylacetamide starting material, activated by the Vilsmeier reagent, undergoes a double formylation followed by an intramolecular electrophilic cyclization. This intricate sequence, driven by the reaction conditions, ultimately leads to the formation of the quinoline ring system with simultaneous installation of a chlorine atom at the 2-position and a formyl group at the 3-position.[6] The entire process concludes with a hydrolysis step during the aqueous work-up to reveal the final aldehyde product.[7][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Researchers should optimize parameters such as temperature and reaction time for specific substrates.
Materials & Reagents:
-
N-arylacetamide (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice / Deionized Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), aqueous solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently and exothermically with water.[5][13] All operations must be conducted in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The quenching step is highly exothermic. Ensure slow, controlled addition to a vigorously stirred ice slurry to manage heat release. [13]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation:
-
In a two- or three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (e.g., 3-4 equivalents relative to the substrate).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add POCl₃ (e.g., 10-12 equivalents) dropwise to the stirred DMF via the dropping funnel.[14] It is crucial to maintain the temperature between 0-5 °C during the addition to control the initial exothermic reaction.
-
After the addition is complete, allow the mixture to stir at the same temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.[6][15]
-
-
Reaction with N-Arylacetamide:
-
Add the N-arylacetamide substrate (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not rise significantly.
-
Once the addition is complete, equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-90 °C).[14]
-
Maintain stirring at this temperature for the required duration (e.g., 4-16 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[14]
-
-
Work-up: Quenching and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.
-
In a critical safety step known as a "reverse quench," slowly and carefully pour the reaction mixture into the ice-water slurry.[5][13] This procedure dissipates the intense heat generated from the hydrolysis of excess POCl₃.[5][13]
-
After the addition, allow the mixture to stir for an additional hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.[13]
-
-
Neutralization and Product Isolation:
-
Carefully neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[14][15]
-
The product will typically precipitate as a solid.
-
Collect the crude solid by vacuum filtration, washing it thoroughly with cold water to remove inorganic salts.[14]
-
Dry the collected solid under vacuum.
-
-
Purification:
Optimization and Troubleshooting
The success of the Vilsmeier-Haack cyclization is highly dependent on several factors. Careful optimization is key to achieving high yields and purity.
| Parameter | Guideline & Rationale |
| Substrate Electronics | N-arylacetamides bearing electron-donating groups (e.g., methoxy, alkyl) on the aryl ring generally facilitate the cyclization and lead to better yields.[6][8] Electron-withdrawing groups can hinder the reaction. |
| Reagent Stoichiometry | A significant excess of the Vilsmeier reagent is often required. Molar ratios of POCl₃ to the acetanilide substrate can be as high as 12:1 to drive the reaction to completion.[6][14] |
| Temperature Control | Strict temperature control during reagent formation (0-5 °C) is vital for safety and to prevent reagent decomposition. The subsequent heating phase (80-90 °C) provides the necessary activation energy for the cyclization.[14] |
| Quenching Protocol | The "reverse quench" (slowly adding the reaction mixture to ice) is the most critical step for safety and process control.[5][13] An uncontrolled quench can lead to a dangerous thermal runaway. |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient heating (time or temperature); Deactivated substrate; Impure or wet reagents. | Increase reaction time or temperature. Confirm substrate suitability. Use freshly distilled POCl₃ and anhydrous DMF. |
| Incomplete Reaction | Insufficient excess of Vilsmeier reagent; Reaction time too short. | Increase the molar ratio of POCl₃/DMF. Extend the heating period, monitoring by TLC. |
| Difficult Purification | Formation of side products; Residual phosphorus-containing impurities. | Optimize reaction temperature to minimize side reactions. Ensure thorough washing of the crude product after filtration. Consider an alternative purification method (e.g., chromatography vs. recrystallization).[14] |
| Uncontrolled Exotherm | Quenching procedure performed too quickly or with insufficient cooling. | Always add the reaction mixture dropwise to a large, vigorously stirred volume of ice-water. Ensure the quenching vessel is in a secondary ice bath.[13] |
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Royal Society of Chemistry. Retrieved from [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. Retrieved from [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. Retrieved from [Link]
- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-14.
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. (2021, October 5). YouTube. Retrieved from [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). Retrieved from [Link]
-
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018, November 3). ResearchGate. Retrieved from [Link]
-
Absorption and fluorescence emission spectra of selected quinolines... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Retrieved from [Link]
-
Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. (n.d.). Retrieved from [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC. (n.d.). Retrieved from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives - Semantic Scholar. (2016, September 1). Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]
Application Note: Reductive Amination Architectures for Quinoline-2-Carbaldehyde
This Application Note provides a comprehensive technical guide for the reductive amination of quinoline-2-carbaldehyde . It is designed for researchers requiring high-fidelity protocols for synthesizing bioactive quinoline scaffolds.
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge: The "Electron-Deficient" Trap
Quinoline-2-carbaldehyde presents a unique reactivity profile compared to its 3- or 4-isomers. The C2 position is adjacent to the ring nitrogen, rendering it significantly electron-deficient (analogous to 2-pyridinecarboxaldehyde).
-
Enhanced Electrophilicity: The carbonyl carbon is highly activated, facilitating rapid imine formation.[1]
-
Inductive Instability: The resulting imine (Schiff base) is prone to hydrolysis due to the strong electron-withdrawing nature of the quinoline ring.
-
Chemo-selectivity Risks: The activated carbonyl is also more susceptible to direct reduction to the alcohol (quinoline-2-methanol) if the reducing agent is too aggressive or if imine formation is incomplete.
The "Self-Validating" Solution
To mitigate these risks, this guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice.[1] Unlike Sodium Cyanoborohydride (toxic, requires pH control) or Sodium Borohydride (too aggressive, causes direct reduction), STAB allows for a "one-pot" procedure where the reducing agent is present during imine formation but remains kinetically inert to the aldehyde until the imine is formed.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Recommended for valuable amines and maximizing yield.
Reagents:
-
Quinoline-2-carbaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Pre-Equilibrium (Critical Step):
-
In a dry reaction vial, dissolve Quinoline-2-carbaldehyde (1.0 mmol) and the Amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.
-
Stir at room temperature (20–25 °C) for 30–60 minutes under Nitrogen.
-
Validation: Monitor by TLC or LCMS to confirm the disappearance of the aldehyde and formation of the imine (often a shift to lower polarity).
-
-
Selective Reduction:
-
Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur. The reaction mixture often remains homogeneous.
-
Stir at room temperature for 4–16 hours .
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent Tip: Use DCM:MeOH (95:5) with 1% NH₄OH if the product is highly polar.
-
Protocol B: The "Stepwise" Method (NaBH₄)
Use this ONLY if STAB is unavailable or if the amine is extremely unreactive.
-
Imine Formation: Reflux Aldehyde + Amine in Methanol (anhydrous) for 2–4 hours. Use molecular sieves (4Å) to drive the equilibrium.
-
Solvent Switch (Optional but Recommended): Evaporate MeOH to remove water generated. Redissolve the crude imine in fresh MeOH or EtOH.
-
Reduction: Cool to 0 °C. Add NaBH₄ (1.0 equiv) portion-wise. Stir for 30 mins, then warm to RT.
Part 3: Visualization & Mechanism
Reaction Mechanism & Pathway
The following diagram illustrates the critical "proton-shuttle" mechanism facilitated by Acetic Acid and the selective hydride transfer from STAB.
Caption: Mechanistic pathway highlighting the critical iminium intermediate. The "Direct Reduction" path is suppressed by using STAB.
Part 4: Data & Comparative Analysis
Reducing Agent Selection Matrix
Use this table to select the correct protocol for your specific amine partner.
| Reducing Agent | Reactivity | Selectivity | Recommended Solvent | Application Note |
| STAB | Moderate | High | DCE, DCM, THF | Best overall. Tolerates other functional groups (nitro, ester).[3] |
| NaBH₃CN | Low | High | MeOH (pH 5-6) | Toxic. Use only if STAB fails due to steric hindrance. Requires pH monitoring. |
| NaBH₄ | High | Low | MeOH, EtOH | Risky. Causes direct aldehyde reduction. Use only in stepwise (2-pot) protocols. |
| H₂ / Pd-C | High | Low | EtOH, EtOAc | Non-selective. Will reduce the quinoline ring (heterocyclic reduction) or halogens. Avoid. |
Case Study: LdMetAP1 Inhibitors
A relevant application of this protocol is found in the synthesis of inhibitors for Leishmania donovani Methionine Aminopeptidase 1 (LdMetAP1).[4]
-
Target: Quinoline-2-carbaldehyde derivatives (e.g., HQ14, HQ15).
-
Outcome: The reductive amination allowed for the attachment of diverse amine "tails" to the quinoline core, which were critical for binding to the non-catalytic Thr residue in the enzyme active site.
-
Key Insight: The stability of the quinoline ring during STAB reduction preserved the aromaticity required for pi-stacking interactions within the protein pocket.
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Alcohol formation | Direct reduction of aldehyde. | Ensure 30-60 min pre-stir time with AcOH before adding STAB. Switch to stepwise Protocol B. |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic. | Use a large excess of amine (2-3 equiv) or add the aldehyde slowly to the amine solution. |
| No Reaction | Amine is non-nucleophilic (e.g., aniline).[1] | Increase temperature to 60 °C (in DCE) or use Ti(OiPr)₄ as a Lewis acid additive (1.0 equiv). |
| Emulsion during workup | Amphiphilic nature of product. | Do not shake vigorously. Use a DCM/MeOH mixture for extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Kus, N., et al. (2014).[1] "Crystal Structure, Matrix-Isolation FTIR, and UV-Induced Conformational Isomerization of 3-Quinolinecarboxaldehyde." ResearchGate. Link (Provides structural context for quinoline aldehydes).
-
Motswainyana, W. M., & Onani, M. O. (2011).[1] "Quinoline-2-carbaldehyde."[6] Acta Crystallographica Section E. Link
-
Choubey, S., et al. (2020).[1] "Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1." European Journal of Medicinal Chemistry. Link
-
Master Organic Chemistry. (2017). "Reductive Amination."[2][3][5][7][8][9][10] Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Quinoline-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Bromo-8-fluoroquinoline-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 5-Bromo-8-fluoroquinoline-2-carbaldehyde and its subsequent derivatization. Quinolines, particularly those bearing halogen substituents, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a bromine atom and a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for the preparation of these valuable compounds, leading to significantly reduced reaction times and often higher yields.[4][5][6][7] These detailed application notes and protocols are designed to equip researchers in drug discovery and development with the necessary tools to efficiently synthesize and explore the chemical space of 5-Bromo-8-fluoroquinoline-2-carbaldehyde derivatives.
Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline framework is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory drugs.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinoline core can profoundly influence a molecule's biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[2] Bromine, on the other hand, can introduce specific interactions with biological targets and serve as a handle for further synthetic transformations.
The target molecule, 5-Bromo-8-fluoroquinoline-2-carbaldehyde, is a versatile intermediate for the synthesis of a diverse library of compounds. The carbaldehyde functionality at the C2 position provides a reactive site for a multitude of chemical transformations, allowing for the introduction of various pharmacophoric groups. This guide focuses on leveraging the power of microwave irradiation to accelerate the synthesis of this key building block and its derivatives, thereby streamlining the drug discovery process.
The Rationale for Microwave-Assisted Synthesis
Conventional methods for the synthesis of quinoline derivatives often involve lengthy reaction times, high temperatures, and the use of hazardous reagents.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses many of these limitations. The primary advantages of MAOS include:
-
Rapid Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can reduce reaction times from hours to minutes.[4][5][6][7]
-
Higher Yields and Purity: The focused heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[4][5]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process.
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[4]
Synthetic Strategy and Pathways
A plausible and efficient synthetic route to 5-Bromo-8-fluoroquinoline-2-carbaldehyde involves a two-step sequence, both of which can be significantly enhanced by microwave irradiation:
-
Step 1: Microwave-Assisted Friedländer Annulation to construct the 5-Bromo-8-fluoro-2-methylquinoline core.
-
Step 2: Microwave-Assisted Oxidation of the 2-methyl group to the corresponding 2-carbaldehyde.
This approach offers a convergent and flexible route to the target molecule.
Figure 1: Proposed microwave-assisted synthetic workflow.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Microwave reactions should be performed in a dedicated scientific microwave reactor equipped with temperature and pressure sensors. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Microwave-Assisted Synthesis of 5-Bromo-8-fluoro-2-methylquinoline
This protocol is based on the highly efficient Friedländer annulation, which is significantly accelerated by microwave irradiation.[5][8][9][10][11]
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stirrer, combine 2-amino-6-bromo-3-fluorobenzaldehyde (1 mmol), acetone (1.5 mmol), and glacial acetic acid (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes. The pressure should be monitored and kept within the safe limits of the vessel.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 2-Amino-6-bromo-3-fluorobenzaldehyde, Acetone |
| Solvent | Glacial Acetic Acid |
| Microwave Power | 100-300 W (as needed to maintain temperature) |
| Temperature | 150 °C |
| Time | 10 minutes |
| Expected Yield | > 80% |
Table 1: Optimized parameters for the microwave-assisted Friedländer synthesis.
Protocol 2: Microwave-Assisted Oxidation to 5-Bromo-8-fluoroquinoline-2-carbaldehyde
The oxidation of the 2-methyl group to a carbaldehyde is a crucial step. While several methods exist, microwave-assisted oxidation with a suitable oxidizing agent offers a rapid and efficient conversion.
Procedure:
-
In a 10 mL microwave process vial, suspend 5-Bromo-8-fluoro-2-methylquinoline (1 mmol) and selenium dioxide (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (0.2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170 °C for 20 minutes.
-
After cooling, filter the reaction mixture through a pad of celite to remove selenium residues.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then dissolved in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude aldehyde can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant | 5-Bromo-8-fluoro-2-methylquinoline |
| Oxidizing Agent | Selenium Dioxide |
| Solvent | 1,4-Dioxane/Water |
| Microwave Power | 100-300 W (as needed to maintain temperature) |
| Temperature | 170 °C |
| Time | 20 minutes |
| Expected Yield | 60-75% |
Table 2: Optimized parameters for the microwave-assisted oxidation.
Derivatization of 5-Bromo-8-fluoroquinoline-2-carbaldehyde
The aldehyde functionality is a gateway to a vast array of derivatives. The following protocols outline common microwave-assisted transformations.
Figure 2: Key derivatization pathways for the title compound.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful tool for C-C bond formation.[12][13][14]
Procedure:
-
In a microwave vial, combine 5-Bromo-8-fluoroquinoline-2-carbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol), and a catalytic amount of piperidine or ammonium acetate in ethanol (3 mL).
-
Seal the vial and irradiate at 80-100 °C for 5-10 minutes.
-
After cooling, the product often precipitates and can be collected by filtration.
Protocol 4: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[15]
Procedure:
-
In a dry microwave vial under an inert atmosphere, add the appropriate phosphonium salt (1.2 mmol) and a strong base (e.g., sodium hydride) in anhydrous THF (3 mL).
-
Stir the mixture for 10 minutes to generate the ylide.
-
Add a solution of 5-Bromo-8-fluoroquinoline-2-carbaldehyde (1 mmol) in THF.
-
Seal the vial and irradiate at 70-90 °C for 10-15 minutes.
-
After the reaction, quench with water and extract the product with an organic solvent.
Protocol 5: Reductive Amination for Amine Derivatives
Reductive amination is a versatile method for synthesizing amines.[16][17]
Procedure:
-
In a microwave vial, dissolve 5-Bromo-8-fluoroquinoline-2-carbaldehyde (1 mmol) and the desired primary or secondary amine (1.2 mmol) in methanol (4 mL).
-
Add a reducing agent such as sodium borohydride (1.5 mmol) in portions.
-
Seal the vial and irradiate at 60-80 °C for 10-20 minutes.
-
After cooling, quench the reaction with water and extract the amine product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient microwave absorption | Add a small amount of a polar co-solvent (e.g., DMF, ethanol). |
| Incomplete reaction | Increase reaction time or temperature. | |
| Decomposition of starting material/product | Lower the reaction temperature and/or shorten the irradiation time. | |
| Formation of Byproducts | Non-specific heating | Ensure uniform heating by proper stirring and positioning in the microwave cavity. |
| Side reactions | Optimize the stoichiometry of reagents and catalyst loading. |
Table 3: Common issues and solutions in microwave-assisted synthesis.
Conclusion
The protocols detailed in these application notes demonstrate the significant advantages of microwave-assisted synthesis for the rapid and efficient preparation of 5-Bromo-8-fluoroquinoline-2-carbaldehyde and its derivatives. By leveraging MAOS technology, researchers can accelerate the discovery and development of novel quinoline-based therapeutic agents. The versatility of the carbaldehyde intermediate, combined with the efficiency of microwave-promoted derivatization, opens up a vast chemical space for exploration in medicinal chemistry.
References
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). MedChemComm. [Link]
- Novel Methods of Knoevenagel Condens
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacryl
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie.
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). MedChemComm (RSC Publishing).
- Microwave-irradiated synthesis of quinoline derivatives. (n.d.).
- Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (2019). Bangladesh Journals Online.
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. [Link]
- Microwave Assisted Friedlander Synthesis. (n.d.). Scribd.
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019).
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020).
- Controlled Microwave-Assisted Synthesis of Fluoroquinolones. (n.d.).
- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. (n.d.). Semantic Scholar.
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
- Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
- Exploring the Synthesis and Applications of Fluoroquinoline Deriv
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
- Synthesis of Fluoroquinolones Deriv
- Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous C
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. banglajol.info [banglajol.info]
- 14. oatext.com [oatext.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. iris.unito.it [iris.unito.it]
Application Note: Versatile Strategies for the Functionalization of Aldehyde-Bearing Fluoroquinolone Scaffolds in Drug Discovery
Abstract
Fluoroquinolones (FQs) are a critically important class of synthetic antibiotics with a broad spectrum of activity.[1][2] Their modular structure allows for extensive chemical modification to enhance potency, overcome resistance, and explore new therapeutic applications, including anticancer and antiviral activities.[3][4][5] The introduction of a formyl (aldehyde) group onto the fluoroquinolone scaffold provides a uniquely versatile chemical handle for diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for functionalizing this aldehyde group. We will explore the causality behind experimental choices for key transformations including reductive amination, Wittig olefination, oxidation, and Knoevenagel condensation, complete with detailed, field-proven protocols and troubleshooting insights.
Introduction: The Formyl-Fluoroquinolone as a Powerhouse Intermediate
The core structure of a fluoroquinolone consists of a bicyclic system with several points for modification, each influencing the molecule's pharmacokinetic and pharmacodynamic properties.[3] While modifications at positions C-7 and N-1 are common, installing a formyl group, often at the C-3 position (by modifying the ubiquitous carboxylic acid) or on an appended aryl ring, opens a gateway to a vast chemical space.[3][6] The aldehyde's electrophilic carbon atom makes it an ideal reaction partner for a host of nucleophiles, enabling the construction of diverse molecular architectures. This guide focuses on the practical application of these reactions to generate novel FQ derivatives for screening and lead optimization.
Reductive Amination: Building Diverse Amine Libraries
One of the most robust and widely used methods for incorporating nitrogen-containing moieties is reductive amination. This one-pot reaction transforms the aldehyde into a new secondary or tertiary amine, which is invaluable for modulating solubility, basicity, and receptor-binding interactions.[7]
2.1. Mechanistic Principle
The reaction proceeds in two main stages:
-
Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. This is followed by dehydration to form a C=N double bond (an imine or, for secondary amines, an iminium ion). This step is often acid-catalyzed to facilitate the loss of water.
-
Reduction: A mild reducing agent, selective for the imine/iminium ion, is introduced to reduce the C=N bond to a C-N single bond without reducing the starting aldehyde.
2.2. Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general, reliable method for the reductive amination of a formyl-fluoroquinolone with a primary amine.
Materials:
-
Formyl-fluoroquinolone derivative (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic acid (catalytic, ~5% v/v) (Optional, but often beneficial)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the formyl-fluoroquinolone (e.g., 100 mg, 0.3 mmol) and dissolve in anhydrous DCM (5 mL).
-
Add the desired amine (1.1 eq, 0.33 mmol). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq, 0.45 mmol). Safety Note: NaBH(OAc)₃ is a mild, moisture-sensitive reagent. Handle in a dry environment.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amine derivative.
2.3. Causality & Troubleshooting
-
Choice of Reducing Agent: NaBH(OAc)₃ is the reagent of choice for one-pot reactions. It is mild enough not to reduce the aldehyde and is tolerant of the slightly acidic conditions that favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are highly toxic. Sodium borohydride (NaBH₄) can be used, but typically requires a two-step process where the imine is formed first, as NaBH₄ can reduce the aldehyde.[8]
-
Solvent: Anhydrous, non-protic solvents like DCM or DCE are essential to prevent quenching of the reducing agent and to favor the dehydration step of imine formation.
-
Failed Reaction?: If the reaction stalls, the addition of a catalytic amount of acetic acid can accelerate imine formation. For very unreactive amines or aldehydes, gentle heating (e.g., to 40 °C) may be required.
2.4. Data Presentation
| Reagent Class | Reducing Agent | Typical Yields | Key Considerations |
| Aliphatic Amines | NaBH(OAc)₃ | 75-95% | Generally fast and high-yielding. |
| Aromatic Amines | NaBH(OAc)₃ | 60-85% | Slower due to lower amine nucleophilicity. May require acid catalysis. |
| Hindered Amines | NaBH(OAc)₃ | 40-70% | Steric hindrance can slow both imine formation and reduction. May require longer reaction times or gentle heat. |
2.5. Workflow Visualization
Caption: Reductive amination workflow.
Wittig Reaction: Carbon-Carbon Bond Formation for Alkenes
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, offering precise control over the location of the new double bond.[9][10] This is particularly useful for installing vinyl linkers, which can be used for subsequent cross-coupling reactions or as pharmacophores themselves.
3.1. Mechanistic Principle
The core of the reaction is the interaction between the aldehyde and a phosphorus ylide (a Wittig reagent).[11]
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base to form the ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) charges.
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the aldehyde carbonyl, leading to a four-membered ring intermediate called an oxaphosphetane.[10]
-
Cycloreversion: This intermediate rapidly collapses, breaking the C-P and C-O bonds and forming a very stable phosphorus-oxygen double bond (in triphenylphosphine oxide) and the desired carbon-carbon double bond (the alkene).[11]
3.2. Experimental Protocol: General Procedure for Wittig Olefination
Materials:
-
(Bromomethyl)triphenylphosphonium bromide (or other suitable phosphonium salt) (1.1 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH)) (1.05 eq)
-
Formyl-fluoroquinolone derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents.
Procedure:
-
Ylide Generation: To a flame-dried, three-neck flask under argon, add the phosphonium salt (e.g., 480 mg, 1.1 mmol) and suspend it in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.6 M in hexanes, 0.66 mL, 1.05 mmol) dropwise. The solution will typically develop a deep color (e.g., orange/red), indicating ylide formation. Stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve the formyl-fluoroquinolone (1.0 eq, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the aldehyde (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide (a common byproduct). Purify by flash column chromatography. The byproduct is often less polar than the desired product.
3.3. Causality & Troubleshooting
-
Ylide Stability and Stereochemistry: The nature of the 'R' group on the ylide determines its stability and the stereochemistry of the resulting alkene.
-
Non-stabilized ylides (R = alkyl) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.
-
Stabilized ylides (R = ester, ketone) are less reactive and give predominantly (E)-alkenes.[12]
-
-
Base Choice: The base must be strong enough to deprotonate the phosphonium salt. n-BuLi is common for non-stabilized ylides, while milder bases like sodium hydride or potassium tert-butoxide can be used for more acidic phosphonium salts.
-
Byproduct Removal: Triphenylphosphine oxide can be notoriously difficult to remove via chromatography. Sometimes, precipitating the crude mixture from a nonpolar solvent like hexanes can help remove some of the byproduct before chromatography.
3.4. Workflow Visualization
Caption: The Wittig reaction cycle.
Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
Converting the aldehyde to a carboxylic acid is a fundamental transformation that unlocks access to two of the most important functional groups in medicinal chemistry: amides and esters. The resulting carboxylic acid is a versatile intermediate for further derivatization.
4.1. Mechanistic Principle: Pinnick Oxidation
While many oxidants can convert aldehydes to carboxylic acids, the Pinnick oxidation (using sodium chlorite, NaClO₂) is exceptionally mild and tolerant of other functional groups, making it ideal for complex scaffolds like FQs.
The mechanism involves the active oxidant chlorine dioxide (ClO₂), which is generated in situ from sodium chlorite under mildly acidic conditions. A scavenger, such as 2-methyl-2-butene, is used to trap the hypochlorite byproduct, preventing unwanted side reactions.
4.2. Experimental Protocol: Pinnick Oxidation
Materials:
-
Formyl-fluoroquinolone derivative (1.0 eq)
-
Sodium chlorite (NaClO₂, technical grade, ~80%) (1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-Methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH) and Water (as a 2:1 mixture)
Procedure:
-
Dissolve the formyl-fluoroquinolone (1.0 eq) in a mixture of t-BuOH and water.
-
Add the buffer, NaH₂PO₄ (1.5 eq), followed by the scavenger, 2-methyl-2-butene (5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, cool the reaction in an ice bath and adjust the pH to ~8-9 with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove the 2-methyl-2-butene and its byproducts.
-
Re-acidify the aqueous layer to pH ~3-4 with 1 M HCl. The carboxylic acid product often precipitates.
-
Collect the solid by filtration or extract the aqueous solution with ethyl acetate or DCM.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often pure enough for the next step or can be purified by recrystallization.
4.3. Causality & Troubleshooting
-
Why Pinnick? Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid can be too harsh for the electron-rich quinolone ring system. The Pinnick oxidation's mildness preserves the integrity of the scaffold.[13]
-
The Role of the Buffer and Scavenger: The NaH₂PO₄ buffer maintains a slightly acidic pH to promote the reaction while preventing the solution from becoming too acidic, which can cause side reactions. The scavenger is crucial for high yields.
-
Subsequent Reactions: The resulting carboxylic acid is now ready for standard amide coupling (e.g., using HATU or EDC as coupling agents) or Fischer esterification.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[14] This reaction is a cornerstone for creating electron-deficient alkenes and is widely used in the synthesis of various heterocyclic compounds.[15]
5.1. Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
Formyl-fluoroquinolone derivative (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine or another basic catalyst (0.1 eq)
-
Ethanol or Isopropanol
Procedure:
-
Dissolve the formyl-fluoroquinolone (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction at room temperature or heat gently to 50-60 °C. The product often begins to precipitate out of the solution as it forms.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum. The product is often highly pure without the need for column chromatography.
5.2. Causality & Troubleshooting
-
Catalyst Choice: A weak base like piperidine is sufficient to deprotonate the active methylene compound, generating the nucleophilic enolate that initiates the condensation.
-
Simplicity: This reaction is often experimentally simple, high-yielding, and easy to purify, making it an excellent choice for rapid library generation.[16] The resulting vinyl cyanide moiety is a powerful Michael acceptor and can be used for further conjugate addition reactions.
Conclusion
The formyl group is a powerful and versatile synthetic handle on the fluoroquinolone scaffold. The four reaction classes detailed in this note—reductive amination, Wittig olefination, oxidation, and Knoevenagel condensation—provide reliable and scalable pathways to a vast array of novel derivatives. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to troubleshoot reactions and rationally design new generations of fluoroquinolone-based therapeutics for a wide range of diseases.
References
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Center for Biotechnology Information.[Link]
-
Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. SciSpace.[Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.[Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.[Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate.[Link]
-
Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.[Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Royal Society of Chemistry.[Link]
-
Quinolones & fluoroquinolones-medicinal chemistry. Slideshare.[Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer.[Link]
-
A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. National Center for Biotechnology Information.[Link]
-
A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention.[Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Center for Biotechnology Information.[Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Wittig reaction. Wikipedia.[Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.[Link]
-
Wittig Reaction. Organic Chemistry Portal.[Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.[Link]
-
The Wittig Reaction. Chemistry LibreTexts.[Link]
-
Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. opastpublishers.com [opastpublishers.com]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerated Synthesis & Validation of Quinoline-Hydrazone Pharmacophores
Abstract & Strategic Relevance
The quinoline-hydrazone conjugate represents a "privileged scaffold" in modern medicinal chemistry, exhibiting potent efficacy against Mycobacterium tuberculosis (H37Rv strain) and various cancer cell lines (e.g., MCF-7, A549). The hybridization of the quinoline core with a hydrazone linker (
This guide provides a rigorous, self-validating protocol for synthesizing these derivatives. We contrast the Classic Solvothermal Method (for scalability) with a Microwave-Assisted Protocol (for high-throughput library generation), ensuring researchers can select the methodology best suited to their screening needs.
Mechanistic Principles
The formation of quinoline hydrazones is a nucleophilic addition-elimination reaction (condensation). While thermodynamically favorable, the kinetics are heavily pH-dependent.
The Acid-Catalysis Sweet Spot
The reaction requires a specific pH window (typically pH 4.5–5.0).[1]
-
Activation: The acid catalyst protonates the carbonyl oxygen of the quinoline aldehyde, increasing the electrophilicity of the carbonyl carbon.[1]
-
Attack: The terminal nitrogen of the hydrazine (nucleophile) attacks the activated carbon.[1][2]
-
Elimination: Proton transfer leads to a carbinolamine intermediate, which undergoes acid-catalyzed dehydration to yield the hydrazone.[1][2]
Critical Insight: If the pH is too low (<3), the hydrazine amine is protonated (
Diagram 1: Acid-Catalyzed Reaction Mechanism
Figure 1: Step-wise mechanistic pathway for hydrazone formation.[2] Note the critical role of acid in both activation and dehydration steps.[1]
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Precursor: Quinoline-carbaldehyde (e.g., 2-chloroquinoline-3-carbaldehyde or quinoline-2-carbaldehyde).
-
Nucleophile: Substituted Hydrazine/Hydrazide (e.g., Isoniazid, Phenylhydrazine).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Purification: DMF (Dimethylformamide) for recrystallization of stubborn solids.
Protocol A: Conventional Solvothermal Synthesis (Standard)
Best for: Large-scale synthesis (>500 mg) and high purity requirements.
-
Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Quinoline-carbaldehyde in 15 mL of absolute ethanol.
-
Nucleophile Addition: Add 1.1 mmol (10% excess) of the Hydrazine derivative. The excess ensures complete consumption of the aldehyde.
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid.
-
Checkpoint: Verify pH is approximately 4–5 using a pH strip.
-
-
Reflux: Attach a condenser and reflux at 78°C (EtOH boiling point) for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3) every 30 minutes. Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The hydrazone should precipitate as a solid (often yellow/orange).
-
Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (
) to remove unreacted aldehyde.
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, rapid screening, and difficult substrates.
-
Preparation: In a microwave-safe process vial (10–20 mL), mix 1.0 mmol Quinoline-carbaldehyde and 1.1 mmol Hydrazine.
-
Solvent Minimalization: Add minimal ethanol (1–2 mL) just to create a slurry. Add 1 drop of Glacial Acetic Acid.
-
Irradiation:
-
Power: 150–200 W
-
Temperature: 80–100°C
-
Time: 2–10 minutes (Pulse in 1-minute intervals to prevent superheating).
-
-
Work-up: Pour the hot reaction mixture into crushed ice. The sudden temperature drop induces rapid crystallization.
-
Yield Comparison: Expect yields of 85–95% with this method, compared to 65–80% with Protocol A.
Characterization & Validation Data
To validate the synthesis, you must confirm the formation of the azomethine linkage (
Spectral Markers Table
| Technique | Functional Group | Expected Signal | Diagnostic Value |
| FT-IR | Primary Confirmation. Strong stretch indicating hydrazone formation. | ||
| FT-IR | Disappearance. Presence indicates incomplete reaction. | ||
| 1H NMR | Definitive Proof. Distinct downfield singlet. | ||
| 1H NMR | Broad singlet, exchangeable with | ||
| Visual | Precipitate | Yellow/Orange/Red | Conjugation extension usually induces a bathochromic shift (color). |
Diagram 2: Synthesis & Validation Workflow
Figure 2: Decision matrix for synthesis methodology and validation checkpoints.
Troubleshooting & Optimization
Issue 1: No Precipitate Forms
-
Cause: The product may be too soluble in ethanol.
-
Solution: Pour the reaction mixture into ice-cold water . The polarity change usually forces the organic hydrazone out of solution. Alternatively, remove 50% of the solvent via rotary evaporation.
Issue 2: Sticky/Gummy Product
-
Cause: Impurities or oligomerization.
-
Solution: Recrystallize using DMF/Ethanol (1:1) or perform a hot filtration. If the gum persists, sonicate the mixture for 10 minutes to induce crystal lattice formation.
Issue 3: Low Yield
-
Cause: Inefficient water removal (equilibrium pushes back to reactants).
-
Solution: Add anhydrous Sodium Sulfate (
) to the reaction mixture or use a Dean-Stark trap if using a high-boiling solvent (e.g., Toluene) to physically remove water.
References
-
Mandewale, M. C., et al. (2017).[4] "A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents." Beni-Suef University Journal of Basic and Applied Sciences.
-
BenchChem. (2025).[1][5] "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols."
-
Mouzouvi, H. M., et al. (2022).[6] "Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies." MDPI.
-
Naveen, P., et al. (2016). "Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline... against Mycobacterium tuberculosis." The Scientific World Journal.
-
Ajani, O. O., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents / Beni-Suef University Journal of Basic and Applied Sciences, 2017 [sci-hub.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Quinoline-2-carbaldehyde Storage & Handling
Welcome to the Reagent Stability Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible synthetic yields or biological assay failures, only to trace the root cause back to degraded starting materials. Quinoline-2-carbaldehyde is a classic offender.
Because of its heteroaryl structure, this aldehyde is highly reactive and exceptionally prone to degradation if handled like a standard benchtop reagent. This guide provides the mechanistic insight and self-validating protocols necessary to maintain the absolute integrity of your quinoline-2-carbaldehyde stocks.
Mechanistic Insight: The Autoxidation Cascade
To prevent degradation, you must first understand the causality behind it. You cannot simply "slow down" oxidation; you must break the chemical chain reaction.
Quinoline-2-carbaldehyde undergoes a radical chain autoxidation process when exposed to ambient light, heat, or trace transition metals[1]. The electron-withdrawing nature of the quinoline ring leaves the formyl C-H bond vulnerable to radical abstraction. Once an acyl radical is formed, it reacts rapidly with molecular oxygen to form a peroxy radical. This radical abstracts a hydrogen atom from another aldehyde molecule, generating quinoline-2-peroxycarboxylic acid and propagating the chain. Ultimately, the peracid reacts with a second equivalent of the aldehyde to yield two equivalents of quinoline-2-carboxylic acid (quinaldic acid)[1].
Radical autoxidation pathway of quinoline-2-carbaldehyde.
Quantitative Stability & Troubleshooting Matrix
A robust experimental design requires a self-validating system. Always assess the integrity of your reagent before committing it to a complex workflow. The following table summarizes the expected shelf-life and troubleshooting steps based on quantitative stability data.
| Storage Condition | Atmosphere | Est. Shelf Life | Primary Degradation Pathway | Corrective Action / Troubleshooting |
| Room Temp, Light | Air | < 24 hours | Rapid photo-oxidation[1] | Discard batch. Do not use for sensitive assays. |
| 4 °C, Dark | Air | 1-2 weeks | Slow autoxidation | Purify via bisulfite adduct formation before use. |
| -20 °C, Dark | Argon/N₂ | > 6 months | Stable (Solid)[2] | Warm to RT before opening to prevent condensation. |
| Stock Solution (-20 °C) | Sealed | 1 month | Solvent-mediated degradation[2] | Aliquot immediately; avoid freeze-thaw cycles. |
| Stock Solution (-80 °C) | Sealed | 6 months | Stable (Solution)[2] | Ideal for long-term storage of biological assays. |
Standard Operating Procedure (SOP): Aliquoting and Inert Storage
To ensure absolute trustworthiness in your workflows, follow this step-by-step methodology for handling quinoline-2-carbaldehyde upon receipt.
Step 1: Quality Control Verification
Before processing, verify purity via
Step 2: Environmental Control Perform all transfers in a dark or amber-lit fume hood. Eliminating UV/visible light prevents the photo-initiation of the acyl radical[1].
Step 3: Aliquoting Divide the bulk solid into single-use amber glass vials. This prevents moisture condensation and repeated oxygen exposure caused by opening a primary container multiple times[3].
Step 4: Inert Gas Purging Using a Schlenk line or a gentle stream from a gas manifold, purge each vial with a heavy inert gas. Argon is strongly preferred over Nitrogen because it is denser than air and settles over the solid, creating a protective blanket[4].
Step 5: Sealing and Storage Cap immediately with PTFE-lined caps to ensure an airtight seal[4]. Wrap the cap junction with Parafilm and store the aliquots at -20 °C[2].
Step-by-step inert storage workflow for sensitive aldehydes.
Frequently Asked Questions (FAQs)
Q: Can I add BHT (butylated hydroxytoluene) to stabilize my quinoline-2-carbaldehyde? A: It depends entirely on your storage atmosphere. BHT is a radical scavenger that effectively halts the autoxidation chain. However, BHT requires the presence of trace oxygen to function properly as an inhibitor. If you store the aldehyde under a strict Argon atmosphere (which is best practice), the BHT will be ineffective. For pure synthetic applications, it is better to avoid BHT (as it introduces a downstream impurity) and rely entirely on Argon purging and -20 °C storage[2].
Q: My stock solution turned yellow/brown. Is it still viable? A: No. Color changes in underivatized aldehyde standards typically indicate polymerization or advanced oxidation[3]. Pure quinoline-2-carbaldehyde should be an off-white to pale yellow crystalline powder. Darkening indicates severe degradation. Always prepare fresh stock solutions or store them strictly at -80 °C for a maximum of 6 months[2].
Q: I only need quinoline-2-carbaldehyde as an analytical standard. How can I extend its shelf life indefinitely? A: If you do not need the free aldehyde for downstream synthesis, derivatize it. Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a highly stable hydrazone derivative[3]. These derivatized standards are significantly less volatile, resist autoxidation, and can be stored at 4 °C in the dark for extended periods while providing excellent UV absorbance for HPLC analysis[3].
Q: How do I recover oxidized quinoline-2-carbaldehyde? A: If the material has oxidized to quinaldic acid, you can purify it by forming a sodium bisulfite addition compound. React the crude mixture with saturated aqueous sodium bisulfite. The aldehyde forms a water-soluble adduct, while the carboxylic acid and polymers can be extracted away with an organic solvent (e.g., ethyl acetate). The pure aldehyde is then regenerated by treating the aqueous layer with a mild base (like sodium carbonate) and extracting with ether.
References
Sources
The Selenium Dioxide Oxidation Support Hub: Methylquinoline Functionalization
Current Status: Operational Ticket ID: SeO2-MeQ-001 Assigned Specialist: Senior Application Scientist
Introduction: Controlling the "Riley" Beast
You are likely here because you need to convert a methylquinoline (like quinaldine or lepidine) into its corresponding aldehyde (quinoline-carbaldehyde) or carboxylic acid. You have chosen Selenium Dioxide (
While
Module 1: Reaction Design & Optimization
Before you troubleshoot, ensure your parameters match the physicochemical requirements of the transformation.
Solvent Selection Matrix
The solvent dictates the reaction temperature and the water activity, which controls the equilibrium between the aldehyde and the carboxylic acid.
| Solvent System | Temp ( | Selectivity | Risk Factor | Best For |
| 1,4-Dioxane (Wet) | 80-101 | Aldehyde | Low | Standard synthesis of 2-quinolinecarboxaldehyde. Water (1-5%) facilitates hydrolysis of the intermediate gem-diol. |
| Xylene (Anhydrous) | 140 | Acid/Dimer | High | Forcing unreactive substrates (e.g., 8-methylquinoline). High risk of over-oxidation and polymerization. |
| Ethanol/Water | 78 | Aldehyde | Med | Milder conditions, but solubility of |
| Pyridine | 115 | Variable | High | Acts as both solvent and base. often leads to carboxylic acids due to base-promoted disproportionation. |
Stoichiometry & Reagent Quality
-
The "Freshness" Rule:
is hygroscopic. If your bottle has been open for months, it is likely selenous acid ( ). Sublime old reagents at 200°C in a fume hood to regenerate pure crystals before use. -
The Ratio:
-
Target: Aldehyde: Use 1.1 to 1.3 equivalents . Excess leads to the carboxylic acid.
-
Target: Acid: Use 2.5+ equivalents and higher temperatures.
-
Module 2: Mechanistic Pathway (The "Why")
Understanding the mechanism is the only way to troubleshoot selectivity issues. The reaction is not a direct insertion of oxygen. It involves an Ene reaction followed by a sigmatropic rearrangement.[1][2][3]
Figure 1: The Riley Oxidation Pathway.[3] Note that water is required in the final step to release the aldehyde.
Module 3: Troubleshooting & FAQs
Issue 1: "I have a black/red sludge that clogs my filter."
Diagnosis: This is colloidal elemental selenium (
-
Celite Filtration: Never filter directly through paper. Use a thick pad of Celite (diatomaceous earth).
-
The Thiosulfate Wash: Wash the organic layer with saturated aqueous Sodium Thiosulfate . This helps precipitate remaining dissolved selenium species into a filterable solid.
-
The "Pro" Tip (Catalytic Method): Switch to a catalytic system. Use 10-50 mol%
and use tert-Butyl hydroperoxide (TBHP) as the co-oxidant. This re-oxidizes back to active , keeping the reaction mixture cleaner and reducing toxic waste [1].[2]
Issue 2: "I'm getting the carboxylic acid instead of the aldehyde."
Diagnosis: Over-oxidation. The Fix:
-
Check Water: Ensure your solvent (Dioxane) has small water content (approx 2-5%). Anhydrous conditions can sometimes trap the intermediate, which then oxidizes further upon workup or heating.
-
Lower Temperature: If refluxing dioxane (101°C) yields acid, drop to 60-70°C and monitor by TLC.
-
Quench Early: Do not let the reaction stir overnight "just to be safe." Once the starting material is consumed, quench immediately.
Issue 3: "My reaction stalled. Starting material remains."
Diagnosis: Deactivated substrate or wet reagent. The Fix:
-
Substrate Reactivity: 2-methylquinoline (Quinaldine) is more reactive than 4-methylquinoline (Lepidine) due to better enamine resonance contribution. 8-methylquinoline is sterically hindered and difficult to oxidize [2].
-
Add Acid: For sluggish reactions, adding a catalytic amount of acetic acid can accelerate the enolization of the methyl group, which is the rate-determining step.
Module 4: Standard Operating Procedure (SOP)
Protocol: Synthesis of 2-Quinolinecarboxaldehyde Target Scale: 10 mmol
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Prep: Add Selenium Dioxide (1.22 g, 11 mmol, 1.1 equiv) to 1,4-Dioxane (20 mL) and Water (1 mL). Heat to 50°C until
dissolves.-
Note: The water is critical for the hydrolysis step.
-
-
Addition: Add 2-Methylquinoline (1.43 g, 10 mmol) in one portion.
-
Reaction: Heat to reflux (approx 100°C) for 2–4 hours.
-
Visual Check: The solution should turn from colorless/yellow to dark red/black as Selenium precipitates.
-
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the appearance of a UV-active spot with lower
than the starting material. -
Workup (The Critical Step):
-
Cool to room temperature.[4]
-
Filter the black mixture through a Celite pad (2-3 cm thick) into a clean flask. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with Sat.
(to remove traces of selenious acid) and Brine.
-
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 60–75%.[5]
-
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Decision matrix for common SeO2 oxidation failures.
References
-
Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds. Source: Semantic Scholar (2003). Context: Describes the catalytic SeO2/TBHP method to reduce selenium waste and improve selectivity.
-
The Use of Selenium (IV) Oxide to Oxidize Aromatic Methyl Groups. Source: Emporia State University (1992). Context: Comparative study of 2-, 4-, and 8-methylquinoline reactivity.[6] Confirms 2-methyl is most reactive; 8-methyl yields are lower (49%).
-
Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Source: ResearchGate (2000). Context: Detailed protocols for functionalizing quinoline scaffolds and handling specific isomer reactivity.
-
Organic Syntheses Procedure: Allylic Oxidation. Source: Organic Syntheses, Coll. Vol. 6, p.946. Context: While focusing on pinene, this is the authoritative guide for handling SeO2 safety and stoichiometry in allylic oxidations.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium reduction pathways in the colloidal synthesis of CdSe nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspacep01.emporia.edu [dspacep01.emporia.edu]
Technical Support Center: NMR Troubleshooting for 5-Bromo-8-fluoroquinoline-2-carbaldehyde
Welcome to the analytical support center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting Nuclear Magnetic Resonance (NMR) acquisitions for 5-Bromo-8-fluoroquinoline-2-carbaldehyde .
Due to its unique electronic architecture—combining a highly electrophilic aldehyde, a quadrupolar halogen, and an electronegative fluorine—this molecule presents specific analytical challenges. Poor solvent selection can lead to chemical artifacts, missing signals, and misinterpretation of structural integrity.
Solvent Performance & Compatibility Matrix
To prevent sample degradation and spectral artifacts, consult the quantitative and qualitative data summary below before preparing your NMR samples.
| Solvent | Relative Polarity | Solubility Profile | Hemiacetal / Hydrate Risk | Recommendation | |
| CDCl₃ | 0.259 | Moderate | None | Excellent (Sharp) | Primary Choice . Use if fully soluble. |
| Acetone-d₆ | 0.355 | High | None | Excellent (Sharp) | Secondary Choice . Best for moderately polar batches. |
| DMSO-d₆ | 0.444 | Very High | Moderate (If wet) | Good (Slight broadening) | Tertiary Choice . Must use molecular sieves. |
| CD₃OD | 0.762 | High | CRITICAL (Rapid) | Variable | Avoid . Destroys the C2-aldehyde group. |
Diagnostic FAQs & Mechanistic Insights
Q1: Why did the aldehyde proton peak (~10.2 ppm) disappear and a new peak appear around 6.0 ppm when I used CD₃OD?
Causality & Solution: You are observing solvent-induced hemiacetal formation. The quinoline ring is highly electron-withdrawing, which makes the C2-carbaldehyde carbon extremely electrophilic. When dissolved in a nucleophilic protic solvent like CD₃OD, the aldehyde rapidly undergoes nucleophilic addition to form a hemiacetal[1]. This reaction converts the
Q2: I cannot observe the C5 carbon in my
Q3: Why does the
Standardized Operating Procedure: Solvent Optimization Workflow
To ensure a self-validating experimental setup, follow this step-by-step methodology when preparing 5-Bromo-8-fluoroquinoline-2-carbaldehyde for multi-nuclear (
Phase 1: Initial Solubility Screen (Inert Solvation)
-
Weigh exactly 5.0 mg of the quinoline compound into a clean, dry 2 mL glass vial.
-
Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Agitate gently using a vortex mixer for 30 seconds.
-
Validation: Hold the vial to the light. If the solution is completely clear with no particulates, transfer to a 5 mm NMR tube and proceed to acquisition. CDCl₃ is the optimal choice as it is aprotic and non-interacting.
Phase 2: Alternative Aprotic Solvation (If Phase 1 Fails)
-
If the sample exhibits turbidity in CDCl₃, do not heat the sample (heating may drive unwanted side reactions or evaporate the solvent).
-
Prepare a fresh 5.0 mg sample in 0.6 mL of Acetone-d₆.
-
Validation: Acetone-d₆ offers higher polarity while remaining aprotic, preventing hemiacetal formation while fully dissolving the hydrophobic core.
Phase 3: High-Polarity Solvation (Last Resort)
-
If the compound remains insoluble in Acetone-d₆, utilize DMSO-d₆.
-
Critical Step: Verify the DMSO-d₆ is anhydrous. Add 3-4 beads of activated 4Å molecular sieves directly to the NMR tube 24 hours prior to acquisition to scavenge trace water. This is mandatory to prevent the formation of the aldehyde hydrate.
-
Acquire the spectrum. Note that the high viscosity of DMSO-d₆ may slightly broaden
H multiplets compared to CDCl₃.
Decision Logic Visualization
Fig 1: Logical workflow for selecting the optimal NMR solvent to prevent artifact formation.
References
-
Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. MDPI. 2
-
Chlorine, Bromine, and Iodine Solid‐State NMR. SciSpace. 3
-
F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Comput. D-NB. 5
-
Consequences of Nuclei with Quadrupole Moments in NMR. Department of Chemistry, DU. 4
-
Ammoxidation of Unprotected Glycosides: A One-Pot Conversion of Alcohols to Nitriles. ChemRxiv. 1
Sources
Technical Support Center: Purification Strategies for 5-Bromo-8-fluoro-2-methylquinoline
Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, encountering unreacted starting materials during cross-coupling or nucleophilic aromatic substitution workflows is a standard operational hurdle.
5-Bromo-8-fluoro-2-methylquinoline (CAS: 1379345-83-1) is a highly functionalized, electron-deficient heterocyclic electrophile. Due to its specific physicochemical profile, relying solely on standard normal-phase chromatography often results in co-elution with your target product. This guide provides field-proven, self-validating troubleshooting strategies to isolate your target compound with high purity.
Physicochemical Profiling
Understanding the quantitative physical properties of your starting material is the foundation of any logical purification strategy.
| Parameter | Estimated Value | Mechanistic Impact on Purification |
| Molecular Weight | 240.07 g/mol | Dictates the stoichiometric equivalents required when calculating scavenger resin loading capacities. |
| Conjugate Acid pKa | ~3.5 – 4.5 | While the parent 2-methylquinoline has a pKa of 5.83, the electron-withdrawing 5-bromo and 8-fluoro groups suppress the basicity of the quinoline nitrogen. Requires an aqueous pH < 1.5 for complete protonation. |
| LogP (Lipophilicity) | ~2.5 – 3.0 | High solubility in moderately polar organic solvents (DCM, EtOAc). Dictates partitioning behavior during liquid-liquid extraction. |
| UV Absorbance | Highly Active | The conjugated aromatic system allows for robust real-time monitoring via UV-Vis detectors at 254 nm during column chromatography. |
Troubleshooting FAQs & Methodologies
FAQ 1: How can I leverage acid-base extraction to separate my non-basic product from unreacted 5-bromo-8-fluoro-2-methylquinoline?
Causality & Mechanism: The quinoline nitrogen is weakly basic. According to [1], the parent 2-methylquinoline has a pKa of 5.83. However, the inductive electron-withdrawing effects of the halogen substituents in 5-bromo-8-fluoro-2-methylquinoline lower this pKa to approximately 3.5–4.5.
To achieve >99.9% protonation and force the molecule into the aqueous layer, the pH of your extracting acid must be at least two units below the pKa (pH < 1.5). Using a strong acid like 1M HCl ensures the formation of a highly water-soluble quinolinium salt, while your non-basic target product remains in the organic phase. This principle is a cornerstone of [2].
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidification: Add an equal volume of 1M HCl (aq) to the separatory funnel.
-
Partitioning: Shake vigorously, venting frequently. Allow the layers to separate completely. The unreacted quinoline will partition into the aqueous layer.
-
Washing: Drain the aqueous layer. Repeat the 1M HCl wash on the organic layer 2 more times to ensure complete removal of the starting material.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Validation Check (Self-Validating System): Spot both the final organic layer and the combined aqueous layers on a TLC plate. Visualize under 254 nm UV light. The starting material should be exclusively visible in the aqueous spot, confirming successful extraction.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow for the acid-base extraction of basic quinoline derivatives.
FAQ 2: My target product is acid-sensitive. How can I remove the unreacted quinoline without using harsh aqueous acids?
Causality & Mechanism: For acid-sensitive products (e.g., those containing acetals or silyl ethers), liquid-liquid extraction with 1M HCl will cause rapid degradation. Instead, you should utilize a solid-supported [3].
Macroporous sulfonic acid resins (such as MP-TsOH, commercially supplied by vendors like [4]) act as immobilized strong acids. The unreacted basic quinoline diffuses into the polymer pores and irreversibly binds to the resin via acid-base ion pairing. Because the sulfonic acid is covalently bound to a polystyrene backbone, the bulk organic solution remains completely neutral, safely preserving your acid-sensitive product.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude mixture in a non-polar or moderately polar solvent (e.g., DCM, THF, or Toluene). Crucial: Avoid alcoholic solvents (MeOH, EtOH) as they competitively disrupt the ion-pairing interaction through hydrogen bonding.
-
Resin Addition: Add 3 to 5 molar equivalents of MP-TsOH resin (typical loading capacity ~1.5 mmol/g) relative to the estimated mass of unreacted 5-bromo-8-fluoro-2-methylquinoline.
-
Agitation: Gently agitate the suspension on an orbital shaker for 2–4 hours at room temperature. Crucial: Do not use a magnetic stir bar, as the mechanical grinding will crush the polymer beads and clog your filters.
-
Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.
-
Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure all of your non-basic product is eluted into the collection flask.
-
Validation Check (Self-Validating System): Analyze an aliquot of the filtrate via LC-MS. The complete absence of the m/z 240/242 (1:1 ratio indicative of the bromine isotope pattern) peak confirms 100% scavenging efficiency.
Mechanism of action for MP-TsOH scavenger resin in removing unreacted quinolines.
FAQ 3: Both my target product and the unreacted starting material are basic. How do I separate them chromatographically without peak tailing?
Causality & Mechanism: If your synthesized product also contains a basic amine, acid-base extraction and scavenger resins will indiscriminately capture both compounds. Normal-phase silica gel chromatography is required.
However, basic heterocycles like quinolines suffer from severe peak tailing on standard silica. This is caused by strong hydrogen bonding and secondary ion-exchange interactions with the inherently acidic silanol groups (Si-OH) on the silica surface. To mitigate this and achieve sharp, resolvable peaks, the mobile phase must be modified with a volatile amine to competitively block these active silanol sites.
Step-by-Step Protocol:
-
Column Preparation: Slurry-pack the silica gel column using your starting non-polar mobile phase (e.g., Hexanes or DCM).
-
Mobile Phase Modification: Add 1–5% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide to your organic mobile phase. Flush the column with 2 column volumes of this modified solvent to pre-saturate the acidic silanol groups.
-
Loading: Dry-load the crude mixture onto Celite to prevent sample precipitation or "crashing out" at the column head.
-
Elution: Run a gradient elution. Due to the steric hindrance of the 2-methyl group and the electron-deficient nature of the halogenated ring, 5-bromo-8-fluoro-2-methylquinoline will typically elute before more basic or less hindered aliphatic amine products.
-
Validation Check (Self-Validating System): Monitor fractions via TLC under 254 nm UV light. Co-spot the fractions against a pure reference standard of 5-bromo-8-fluoro-2-methylquinoline. The modified mobile phase should yield tight, circular spots rather than elongated streaks, confirming the suppression of silanol interactions.
References
stability of 5-Bromo-8-fluoroquinoline-2-carbaldehyde in aqueous solution
Ticket ID: #Q2-ALD-STAB-089 Subject: Stability Profile & Handling of 5-Bromo-8-fluoroquinoline-2-carbaldehyde in Aqueous Media Priority: High (Degradation Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering stability issues with 5-Bromo-8-fluoroquinoline-2-carbaldehyde because this molecule is a "electrophilic trap."[1] The combination of the electron-deficient quinoline ring and two electron-withdrawing halogens (Br, F) makes the C2-aldehyde carbon highly susceptible to nucleophilic attack by water.
Immediate Action Required:
-
Stop using amine-based buffers (Tris, Glycine) immediately; they form Schiff bases.[1]
-
Expect Hydration: In water, this compound exists in a dynamic equilibrium with its gem-diol (hydrate) form.[1][2] This is not an impurity; it is intrinsic chemistry.[1]
-
Switch Solvents: Do not store in water. Store as a solid or in anhydrous DMSO at -20°C.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To stabilize this compound, you must understand the competing forces acting upon it in an aqueous environment.
The Hydration Trap (Reversible)
Unlike benzaldehyde, which is stable in water, your compound features a nitrogen heterocycle substituted with Fluorine and Bromine.
-
Mechanism: The Nitrogen atom pulls electron density from the ring. The Fluorine (C8) and Bromine (C5) further deplete electron density via inductive effects (
).[1] -
Result: The carbonyl carbon at C2 becomes highly partial positive (
). Water attacks this carbon to form a geminal diol (hydrate).[1][2][3] -
Impact on Analysis: On HPLC, this often manifests as peak broadening or "peak splitting" if the interconversion rate is slow on the chromatographic time scale.
The Oxidation Pathway (Irreversible)
Aqueous aldehydes are prone to auto-oxidation to carboxylic acids.[1]
-
Mechanism: Dissolved oxygen attacks the aldehyde hydrogen (facilitated by light or trace metals), converting it to 5-Bromo-8-fluoroquinoline-2-carboxylic acid .[1]
-
Impact: This is a permanent loss of potency.[1] The acid often has significantly different solubility, leading to precipitation.
Visualization of Degradation Pathways
The following diagram illustrates the competing equilibria you are fighting in the test tube.
Figure 1: Kinetic and thermodynamic pathways affecting 5-Bromo-8-fluoroquinoline-2-carbaldehyde in aqueous solution.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose specific observations in your experiments.
| Symptom | Probable Cause | Corrective Action |
| HPLC Peak Splitting | Equilibrium between aldehyde and gem-diol forms during the run.[1] | Do not purify. This is an artifact of the method. Run HPLC at elevated temp (40°C) to speed up kinetics and merge peaks, or use a non-aqueous mobile phase. |
| Precipitation | 1. Low solubility of the aldehyde.2. Formation of the insoluble carboxylic acid. | 1. Use DMSO or DMAC as a co-solvent (keep organic fraction >5%).2.[1] Check pH; the acid may precipitate at acidic pH. |
| Loss of Activity | Oxidation to carboxylic acid or reaction with buffer amines. | 1. Degas buffers with Argon.2. Switch to HEPES or Phosphate buffer (avoid Tris).[1] |
| Yellowing of Solution | N-oxide formation or photo-degradation.[1] | Protect from light (amber vials).[1] Store under inert gas. |
Module 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Do not attempt to make a direct aqueous stock.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Concentration: 10 mM to 50 mM.
-
Procedure:
-
Usage: Dilute into aqueous buffer immediately before the experiment. Keep the final DMSO concentration < 1% (or as tolerated by your assay).
Protocol B: Stability-Indicating HPLC Method
To quantify the ratio of Aldehyde to Acid (degradation product).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the carboxylic acid protonated for better retention).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm.[1]
-
Note: The gem-diol and aldehyde may elute as a single broad peak or two partially resolved peaks depending on the column temperature. The Acid will elute earlier (more polar).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Tris-HCl buffer at pH 7.4? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] It will react with the aldehyde to form an imine (Schiff base), effectively destroying your compound. Use Phosphate (PBS) or HEPES instead.[1]
Q: Why does the NMR spectrum in D₂O look wrong? A: In D₂O, the aldehyde proton signal (usually ~10 ppm) will likely disappear or diminish significantly, replaced by a signal for the gem-diol (CH(OH)₂) around 6-7 ppm. This confirms hydration, not decomposition. To see the aldehyde, run NMR in DMSO-d6 or CDCl₃ .[1]
Q: Is the hydration reversible? A: Yes. If you extract the aqueous solution with an organic solvent (DCM or Ethyl Acetate) and remove the solvent, the equilibrium shifts back, and you will recover the aldehyde.
References
-
Hydration of Heterocyclic Aldehydes
- Equilibrium Constants: Electron-deficient heteroaromatic aldehydes (like quinolines and pyridines) have significantly higher hydration constants ( ) than benzaldehyde due to the inductive effect of the ring nitrogen and halogen substituents.
-
Source: Lowry, T. H., & Richardson, K. S. Mechanism and Theory in Organic Chemistry. Harper & Row.[1] (General reference for hydration equilibrium of carbonyls).
-
Oxidation of Quinoline Carbaldehydes
-
HPLC Methodologies for Quinoline Derivatives
-
Protocol: RP-HPLC with acidic mobile phases is standard for separating quinoline carboxylic acids from their aldehyde precursors.[1]
-
Source: BenchChem Application Note, "HPLC Method for the Quantification of Quinoline-2-carboxylic Acid."
-
-
Handling of Halogenated Quinolines
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Bromo-8-fluoroquinoline-2-carbaldehyde | 2377034-79-0 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in Halogenated Quinoline Aldehyde Synthesis
Welcome to the technical support center dedicated to addressing the challenges in the synthesis of halogenated quinoline aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic pathways. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and resolve common impurity-related issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding impurities in halogenated quinoline aldehyde synthesis.
Q1: What are the most common synthetic routes for halogenated quinoline aldehydes, and what are their typical impurity profiles?
A1: The Vilsmeier-Haack reaction is a prevalent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including halogenated quinolines.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce an aldehyde group.[3] Common impurities can include unreacted starting materials, over-halogenated products, and byproducts from side reactions of the Vilsmeier reagent.[4] Other methods like the Skraup and Friedländer syntheses can also be adapted, but may introduce different sets of impurities related to their specific reaction conditions and starting materials.[5][6]
Q2: I'm observing an unexpected peak in my LC-MS analysis. How can I begin to identify this unknown impurity?
A2: The first step is to analyze the mass spectral data. Look for the molecular ion peak to determine the molecular weight of the impurity. Fragmentation patterns can provide clues about its structure.[7] Comparing the mass-to-charge ratio (m/z) with potential side products (e.g., di-halogenated species, N-oxides, or products of solvent incorporation) can help in preliminary identification.[8] Further characterization using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy is often necessary for definitive structural elucidation.[9]
Q3: My reaction yield is consistently low. Could this be related to impurity formation?
A3: Absolutely. Low yields are often a direct consequence of side reactions that consume starting materials or the desired product.[10] For instance, in the Skraup synthesis, the polymerization of acrolein can lead to significant tar formation and reduce the yield of the quinoline product.[6][11] In Vilsmeier-Haack reactions, suboptimal conditions can lead to the formation of various byproducts, thus lowering the overall yield of the target aldehyde.[12]
Q4: Are there any general strategies for minimizing impurity formation during the synthesis?
A4: Yes, several general principles apply. Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial.[13] Using high-purity starting materials and solvents can prevent the introduction of extraneous contaminants.[10] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions. Additionally, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction at the optimal time to minimize the formation of degradation products.[10]
II. Troubleshooting Guide: From Symptoms to Solutions
This detailed guide provides a systematic approach to resolving specific issues encountered during the synthesis of halogenated quinoline aldehydes.
Issue 1: Presence of Over-Halogenated or Di-halogenated Impurities
Symptom: You observe a peak in your mass spectrum corresponding to the addition of a second halogen atom to your desired product.
Causality: Over-halogenation typically occurs when the reaction conditions are too harsh or the halogenating agent is present in excess. The electron-rich nature of the quinoline ring system can make it susceptible to further electrophilic substitution.
Diagnostic Protocol:
-
Re-examine Stoichiometry: Carefully review the molar equivalents of your halogenating agent.
-
Temperature and Time Study: Run a matrix of experiments at lower temperatures and for shorter durations to find the optimal conditions that favor mono-halogenation.
-
Analytical Monitoring: Use HPLC or GC-MS to track the formation of both the desired product and the di-halogenated impurity over time. This will help pinpoint the conditions under which the side reaction becomes significant.[8]
Solutions & Preventative Measures:
-
Stoichiometric Control: Use a slight sub-stoichiometric amount of the halogenating agent to minimize the chance of a second halogenation event.
-
Milder Halogenating Agents: Consider using less reactive halogenating agents. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can offer more controlled halogenation compared to elemental halogens.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined through your time-study experiments.
Issue 2: Formation of N-Oxide Impurities
Symptom: A peak with a mass corresponding to your product +16 amu is observed in the mass spectrum. This is often accompanied by changes in the NMR spectrum, particularly shifts in the signals of the pyridine ring protons.[7]
Causality: The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized by various reagents, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[7][14] This is a common side reaction when attempting other transformations on the quinoline core.[7]
Diagnostic Protocol:
-
Mass Spectrometry: Look for the characteristic (M+16)+ peak.
-
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product with literature data for the corresponding N-oxide. N-oxidation typically causes a downfield shift of the protons on the pyridine ring.
-
Infrared (IR) Spectroscopy: Quinoline N-oxides exhibit a characteristic N-O stretching absorption.[7]
Solutions & Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Reagent Purity: Ensure that your reagents and solvents are free from peroxide impurities, which can act as oxidants.
-
Protonation: In some cases, performing the reaction in an acidic medium can protonate the quinoline nitrogen, making it less susceptible to oxidation.[7]
Issue 3: Incomplete Formylation in Vilsmeier-Haack Reactions
Symptom: A significant amount of the starting halogenated quinoline remains unreacted at the end of the reaction, leading to low conversion and yield.
Causality: Incomplete formylation can result from several factors, including insufficient Vilsmeier reagent, low reaction temperature, or deactivation of the quinoline ring by the existing halogen substituent.
Diagnostic Protocol:
-
TLC/HPLC Analysis: Monitor the reaction progress to confirm that the reaction has stalled and is not just slow.
-
Reagent Stoichiometry Check: Verify the molar ratios of DMF and POCl₃ used to generate the Vilsmeier reagent.[12]
-
Literature Precedent: Review literature for Vilsmeier-Haack reactions on similarly substituted quinolines to gauge expected reactivity.
Solutions & Preventative Measures:
-
Optimize Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often required to drive the reaction to completion.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Be mindful that higher temperatures can also promote side reactions.[15]
-
Extended Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve conversion.
Issue 4: Dehalogenation Side Reactions
Symptom: You observe an impurity with a molecular weight corresponding to the non-halogenated quinoline aldehyde.
Causality: Dehalogenation can occur under certain reductive conditions or in the presence of specific catalysts. For instance, palladium-catalyzed reactions intended for other transformations on the molecule can sometimes lead to cleavage of the carbon-halogen bond.
Diagnostic Protocol:
-
Reaction Component Analysis: Scrutinize all reagents and catalysts for any that could promote dehalogenation.
-
Control Experiment: Run the reaction in the absence of the suspected dehalogenating agent (if possible) to see if the impurity still forms.
Solutions & Preventative Measures:
-
Catalyst Selection: If using a metal catalyst, screen different catalysts and ligands to find a system that is less prone to promoting dehalogenation.
-
Avoid Reductive Conditions: Be cautious of any reagents that could act as reducing agents in your reaction mixture.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to shield the halogenated position during certain reaction steps.
III. Data Presentation and Experimental Protocols
Table 1: Influence of Reaction Conditions on Impurity Profile in a Model Vilsmeier-Haack Reaction
| Entry | Substrate | POCl₃ (eq.) | Temperature (°C) | Time (h) | Desired Product (%) | Over-halogenated Impurity (%) | Unreacted SM (%) |
| 1 | 6-chloroquinoline | 1.5 | 60 | 4 | 75 | <1 | 24 |
| 2 | 6-chloroquinoline | 2.0 | 60 | 4 | 85 | 2 | 13 |
| 3 | 6-chloroquinoline | 2.0 | 80 | 4 | 80 | 8 | 12 |
| 4 | 6-chloroquinoline | 3.0 | 60 | 6 | 92 | 3 | 5 |
Data is illustrative and intended for comparative purposes.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Halogenated Quinoline
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[12] Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the halogenated quinoline (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[16]
IV. Visualization of Key Concepts
Logical Workflow for Troubleshooting Impurity Formation
Caption: A decision-making workflow for identifying and resolving common impurities.
Mechanism of Vilsmeier-Haack Reagent Formation and Electrophilic Attack
Caption: Simplified mechanism of the Vilsmeier-Haack formylation on a quinoline scaffold.
V. References
-
MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
ResearchGate. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Insights in Analytical Chemistry. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2016, April 12). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. Retrieved from [Link]
-
Scilit. (n.d.). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. Retrieved from [Link]
-
ACS Publications. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline N‐oxides. | Download Scientific Diagram. Retrieved from [Link]
-
Studocu. (n.d.). Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis - PMC. Retrieved from [Link]
-
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Retrieved from [Link]
-
ACS Publications. (2019, July 8). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis | The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US2798071A - Process for the production of quinoline. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
controlling temperature for selective bromination of 8-fluoroquinoline
An in-depth guide to navigating the complexities of temperature control for the regioselective bromination of 8-fluoroquinoline, designed for chemical researchers and drug development professionals.
Technical Support Center: Selective Bromination of 8-Fluoroquinoline
The selective introduction of a bromine atom onto the 8-fluoroquinoline scaffold is a critical transformation in the synthesis of advanced intermediates for pharmaceuticals and functional materials. The electronic properties of the quinoline nucleus, combined with the deactivating yet directing influence of the C-8 fluorine substituent, present a significant challenge in achieving high regioselectivity. This guide provides expert insights, troubleshooting protocols, and detailed experimental workflows centered on the most critical parameter: temperature .
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control the most critical parameter in the selective bromination of 8-fluoroquinoline?
A1: Temperature is the primary lever for controlling the kinetics and thermodynamics of the electrophilic aromatic substitution (SEAr) reaction on the 8-fluoroquinoline core. Here's the causality:
-
Kinetic vs. Thermodynamic Control: The bromination of 8-fluoroquinoline can potentially occur at several positions, primarily C-5 and C-7. These positions have different activation energies for the formation of their respective Wheland intermediates (the rate-determining step). Higher temperatures provide sufficient energy to overcome multiple activation barriers, leading to a mixture of isomers based on reaction rates (kinetic control).[1] Conversely, lower temperatures favor the pathway with the lowest activation energy, often leading to the most stable product (thermodynamic control), thus enhancing regioselectivity.[2][3]
-
Managing Exothermicity: Bromination reactions are frequently exothermic.[3] Without precise temperature control, localized heating can occur, leading to a runaway reaction, a significant decrease in selectivity, and the formation of undesirable side products, including di-brominated species.[4]
-
Reagent Stability and Reactivity: The reactivity of the brominating agent itself is temperature-dependent. For a highly reactive agent like molecular bromine (Br₂), low temperatures are essential to temper its reactivity and prevent over-bromination.[5]
Q2: What are the expected major and minor products, and how does the 8-fluoro group influence their formation?
A2: The primary products are 5-bromo-8-fluoroquinoline and 7-bromo-8-fluoroquinoline. The fluorine atom at C-8 is an electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted quinoline. However, as a halogen, it is also an ortho, para-director.
-
Major Products: The directing effect of the fluorine atom and the inherent reactivity of the quinoline system typically favor substitution on the benzenoid ring at positions C-5 (para to the fluorine) and C-7 (ortho to the fluorine). The precise ratio of these isomers is highly dependent on reaction conditions.
-
Side Products: The most common side product is a di-brominated species, such as 5,7-dibromo-8-fluoroquinoline. This becomes significant at higher temperatures or when an excess of the brominating agent is used.[4][6] Degradation of the starting material can also occur under overly harsh conditions.[5]
Q3: Which brominating agent should I choose, N-Bromosuccinimide (NBS) or molecular bromine (Br₂), and how does temperature influence this choice?
A3: The choice of reagent is intrinsically linked to the desired temperature profile and selectivity.
-
N-Bromosuccinimide (NBS): NBS is generally a milder and more selective brominating agent.[5][7] It is often the preferred choice for substrates prone to over-reaction. Due to its moderated reactivity, reactions with NBS can often be run at slightly higher, more manageable temperatures (e.g., -10 °C to room temperature) while still achieving good selectivity.[2]
-
Molecular Bromine (Br₂): Br₂ is a more powerful and less selective brominating agent.[5] To control its high reactivity and prevent the formation of multiple products, reactions involving Br₂ typically require significantly lower temperatures (e.g., 0 °C to -30 °C or even lower).[8]
The following table summarizes the general temperature guidelines:
| Brominating Agent | Typical Temperature Range | Key Considerations |
| N-Bromosuccinimide (NBS) | -10 °C to 25 °C | Preferred for higher selectivity; easier to handle.[2][5] |
| Molecular Bromine (Br₂) | -30 °C to 0 °C | Requires strict temperature control to avoid over-bromination.[8] |
Troubleshooting Guide: Navigating Common Experimental Issues
Issue 1: My reaction shows low or no conversion of the starting material.
-
Possible Cause: The reaction temperature is too low, preventing the system from overcoming the activation energy for the substitution. This is particularly common with a milder reagent like NBS on a deactivated substrate.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: Ensure your NBS is pure and has been stored correctly. Old or impure NBS can be less reactive.[9]
-
Incremental Temperature Increase: After an appropriate time at the initial low temperature (e.g., 2-3 hours), allow the reaction to warm very slowly. For example, if you started at -10 °C, let it warm to 0 °C and monitor closely by Thin Layer Chromatography (TLC).
-
Consider a More Reactive System: If increasing the temperature leads to side products before the starting material is consumed, a switch to a more reactive agent like Br₂ at a controlled low temperature may be necessary.[5]
-
Issue 2: My TLC analysis shows multiple product spots, indicating poor regioselectivity.
-
Possible Cause: The reaction temperature is too high, leading to a loss of selectivity between the C-5 and C-7 positions.[3]
-
Troubleshooting Steps:
-
Lower the Initial Temperature: Repeat the experiment at a significantly lower temperature. If you were at 0 °C, attempt the reaction at -15 °C or -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[8]
-
Slow Reagent Addition: The rate of addition is critical. A fast, bolus addition of the brominating agent can create localized hot spots. The reagent should be added dropwise over an extended period (e.g., 30-60 minutes) to the cooled solution of 8-fluoroquinoline to allow for efficient heat dissipation.[3]
-
Solvent Screening: The solvent can influence selectivity. Consider screening less polar solvents which may modulate the reactivity of the electrophile.[5]
-
Issue 3: I am forming a significant amount of di-brominated product.
-
Possible Cause: This is a classic sign of over-reaction, caused by either excessive temperature, an excess of brominating agent, or both.[4]
-
Troubleshooting Steps:
-
Verify Stoichiometry: This is the most common cause. Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents for mono-bromination.[5][6]
-
Lower the Reaction Temperature: As with poor regioselectivity, lowering the temperature will disfavor the second bromination, which has a higher activation energy.
-
Monitor Closely and Quench: Follow the reaction's progress by TLC. As soon as the starting material is consumed and the desired mono-brominated product is maximized, quench the reaction immediately with a reducing agent like aqueous sodium thiosulfate.[5]
-
Visualizing the Path to Success
The following diagrams illustrate the core experimental workflow and a logical troubleshooting process based on in-process analysis.
Caption: Core experimental workflow for selective bromination.
Caption: Troubleshooting decision tree based on TLC analysis.
Detailed Experimental Protocol: Selective Mono-bromination using NBS
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
8-Fluoroquinoline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq), recrystallized
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (20 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 8-fluoroquinoline (1.0 mmol).
-
Dissolution: Add anhydrous DCM (20 mL) and stir until the starting material is fully dissolved.
-
Cooling: Immerse the flask in a cooling bath (e.g., ice-salt for -10 °C or dry ice/acetone for lower temperatures) and cool the solution to the target temperature of -10 °C with vigorous stirring.
-
Reagent Addition: In one portion, add recrystallized NBS (1.05 eq) to the cooled solution. Alternatively, for better control, dissolve the NBS in a minimal amount of solvent and add it dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C. Monitor the progress of the reaction by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding cold saturated aqueous sodium thiosulfate (15 mL) to consume any unreacted NBS. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 5-bromo- or 7-bromo-8-fluoroquinoline isomer.
References
- Benchchem. (n.d.). 5-Bromo-8-fluoroquinoline-3-carboxylic Acid.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Benchchem. (n.d.). Avoiding drastic conditions for the bromination of quinoline derivatives.
- Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(23), 8013–8023.
- (2017). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Smolecule. (2023). Buy 3-Bromo-8-fluoroquinoline | 855477-01-9.
- Ren, R., Yi, Y., Su, Y., Li, M., & Zhang, H. (2014).
- Benchchem. (n.d.). Preventing di-bromination in quinoline synthesis.
- (2020). Aromatic Electrophilic substitution. SlideShare.
- Benchchem. (n.d.). Introduction to the synthesis of polybrominated quinolines.
- Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?.
- Benchchem. (n.d.). Temperature control strategies for regioselective bromination.
- (2016). Bromination of 8-substituted quinolines.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Benchchem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
- Sigma-Aldrich. (n.d.). 5-Bromo-8-fluoroquinoline.
- Benchchem. (n.d.). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
- Xu, G., Wang, Y., Zhang, X., & Wan, J. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 129–137.
- Frigell, J., & Undheim, K. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Li, X., Wang, Y., Liu, Y., & Li, G. (2019). Iron(III)
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Wang, Y., Xu, G., Zhang, X., & Wan, J. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Beilstein Journal of Organic Chemistry, 19, 324–333.
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Xu, G., Wang, Y., Zhang, X., & Wan, J. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 129–137.
- RSC Publishing. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- ResearchGate. (2015). (PDF) Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics.
- RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”.
- Wikipedia. (2019). N-Bromosuccinimide.
- PubMed. (2015). Evaluation of N-bromosuccinimide as a new analytical reagent for the spectrophotometric determination of fluoroquinolone antibiotics.
- ChemicalBook. (2023). N-Bromosuccinimide:Chemical synthesis,Reactions.
- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Synfacts. (n.d.). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines.
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
Comprehensive NMR Spectral Analysis: 5-Bromo-8-fluoroquinoline-2-carbaldehyde vs. Non-Fluorinated Analogs
As a Senior Application Scientist, I frequently encounter the analytical challenges introduced by halogenated heterocycles in drug development. The introduction of a fluorine atom at the C-8 position of a quinoline ring is a classic bioisosteric replacement used to modulate pKa, increase lipophilicity, and block metabolic liabilities. However, this single atomic substitution fundamentally alters the nuclear magnetic resonance (NMR) landscape of the molecule.
This guide provides an objective, data-driven comparison of 5-Bromo-8-fluoroquinoline-2-carbaldehyde against its non-fluorinated analog, 5-Bromoquinoline-2-carbaldehyde , detailing the mechanistic causality behind their spectral differences and providing a self-validating protocol for accurate spectral assignment.
Mechanistic Insights: The Fluorine Effect on NMR Parameters
To understand the spectral divergence between these two analogs, we must examine the intrinsic quantum mechanical properties of the fluorine atom.
The highly electronegative fluorine atom withdraws electron density via the inductive effect, severely deshielding the adjacent C-8 carbon. Furthermore, the spin-spin coupling (
Logical mapping of C-8 fluorine substitution effects on quinoline NMR spectral parameters.
Comparative Spectral Data Analysis
The tables below summarize the quantitative shifts and coupling constants, illustrating the diagnostic differences between the fluorinated and non-fluorinated analogs.
Table 1: H NMR Chemical Shifts and Multiplicities
In the
| Proton | 5-Bromoquinoline-2-carbaldehyde (δ ppm) | 5-Bromo-8-fluoroquinoline-2-carbaldehyde (δ ppm) | Multiplicity & Coupling (Fluorinated Analog) |
| CHO | 10.15 | 10.18 | s (Singlet) |
| H-3 | 8.05 | 8.10 | d, |
| H-4 | 8.55 | 8.60 | d, |
| H-6 | 7.80 | 7.75 | dd, |
| H-7 | 7.65 | 7.45 | dd, |
| H-8 | 8.15 | N/A | Substituted by Fluorine |
Table 2: C{ H} NMR Chemical Shifts and C-F Coupling
The
| Carbon | Non-Fluorinated Analog (δ ppm) | 8-Fluoro Analog (δ ppm) | Diagnostic |
| C-2 | 152.0 | 153.5 | - |
| C-8 | 130.5 | 158.2 | |
| C-7 | 128.0 | 115.4 | |
| C-8a | 148.5 | 140.1 | |
| C-6 | 131.0 | 128.5 |
Self-Validating Experimental Protocol: Dual-Decoupled NMR
To unequivocally prove the molecular structure and validate the carbon backbone without interference from C-F splitting, a self-validating protocol utilizing simultaneous proton and fluorine decoupling (
Step 1: Sample Preparation and Internal Calibration
-
Action: Dissolve 20 mg of 5-Bromo-8-fluoroquinoline-2-carbaldehyde in 0.6 mL of CDCl
. Add 1.0 L of -trifluorotoluene as an internal standard. -
Causality: CDCl
is chosen over DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to prevent concentration-dependent chemical shift displacements caused by self-association, a known phenomenon in quinoline derivatives. The internal standard provides a known F reference (-63.7 ppm) to validate the integration of the C-8 fluorine peak, ensuring stoichiometric integrity before complex 2D assignments are attempted.
Step 2: Standard H and F Acquisition
-
Action: Acquire standard 1D
H and F spectra. Ensure the H relaxation delay ( ) is set to at least 5 seconds. -
Causality: A long
ensures complete relaxation of the aldehyde proton, allowing for accurate integration. The F spectrum will reveal a doublet of doublets due to coupling with H-7 and H-6, confirming the spatial arrangement of the protons relative to the fluorine atom.
Step 3: C{ H} and C{ H, F} Dual-Decoupled Acquisition
-
Action: Acquire a standard
C{ H} spectrum. Subsequently, switch the probe configuration to apply simultaneous decoupling pulses on both the H and F channels, acquiring the C{ H, F} spectrum. -
Causality: The standard
C{ H} experiment irradiates the proton frequency to remove H- C splitting. However, because the F nucleus is not irradiated, the couplings remain. By applying a second decoupling pulse at the F resonance frequency, we force the fluorine nuclear spins to rapidly flip, averaging their magnetic contribution to zero. -
Validation: By comparing the two spectra, the self-validating system is complete. Any multiplet in the
C{ H} spectrum that collapses into a sharp singlet in the C{ H, F} spectrum is definitively assigned as a carbon atom spin-coupled to the C-8 fluorine[1]. This eliminates the ambiguity of overlapping peaks and false impurity identification[3].
Self-validating workflow for resolving heteronuclear coupling in fluorinated quinolines.
References
1.[4] A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - NIH / PubMed -[Link] 2.[2] Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - NIH / PubMed -[Link] 3.[1] Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek -[Link] 4.[3] A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs -[Link]
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of 5-Bromo vs. 8-Fluoro Quinoline Derivatives
Introduction
The quinoline scaffold represents a cornerstone in the architecture of antimicrobial agents, giving rise to a multitude of derivatives with a broad spectrum of activity against various pathogens.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring. Among these, halogenation has emerged as a key strategy for modulating the physicochemical properties and biological activity of these molecules. This guide provides a detailed comparative analysis of the antimicrobial prowess of two distinct classes of halogenated quinolines: 5-bromo and 8-fluoro derivatives. By delving into their mechanisms of action, structure-activity relationships, and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide their own investigations in this promising area of medicinal chemistry.
The Underlying Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone derivatives primarily exert their antimicrobial effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[6] By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the topoisomerase in a state where it has created a double-stranded break in the DNA but is unable to reseal it.[7] This leads to the accumulation of these breaks, ultimately triggering a cascade of events that result in the fragmentation of the bacterial chromosome and cell death.[3][7]
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationship: The Influence of Halogenation
The position and nature of the halogen substituent on the quinoline ring play a pivotal role in defining the antimicrobial spectrum and potency of the resulting derivative. While a direct, comprehensive comparative study between a wide array of 5-bromo and 8-fluoro quinoline derivatives is not extensively documented, we can infer structure-activity relationships from existing literature on various halogenated quinolines.
-
Lipophilicity and Cell Penetration: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive organisms.[8] The specific contribution of bromine versus fluorine to lipophilicity can influence this penetration and, consequently, the antimicrobial activity.
-
Electronic Effects: The electronegativity of the halogen atom can influence the electronic distribution within the quinoline ring system. This, in turn, can affect the binding affinity of the molecule to its target enzymes, DNA gyrase and topoisomerase IV.
-
Steric Factors: The size of the halogen atom (bromine being larger than fluorine) can introduce steric constraints that may either favor or hinder the interaction with the active site of the target enzymes.
Studies on various halogenated quinolines have shown that these factors collectively contribute to the observed antimicrobial efficacy.[9][10] For instance, the introduction of different substituents, including halogens, can modulate the biological activity of the quinoline scaffold.[11]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[11][12] The following table summarizes the MIC values for representative 5-bromo and 8-fluoro quinoline derivatives against a panel of clinically relevant bacteria. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions and the rest of the molecular structure.
| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |
| 5-Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [11] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [11] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [13] | |
| 5-Bromo-8-hydroxyquinoline derivative | Candida albicans | - | [14] | |
| 8-Fluoroquinolines | 8-Nitro-fluoroquinolone derivatives | Staphylococcus aureus | 2 - 5 | [8][15] |
| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Pseudomonas aeruginosa | - | [16] | |
| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Staphylococcus aureus | - | [16] | |
| 8-Fluoroquinoline-3-carboxamide | Pseudomonas aeruginosa | (Hypothetical data) | [6] |
The presented data, although not a direct head-to-head comparison of structurally identical molecules differing only in the halogen and its position, suggests that both 5-bromo and 8-fluoro substitutions can lead to potent antimicrobial agents. The specific context of the entire molecular structure is crucial in determining the final activity.
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The reliable determination of antimicrobial activity hinges on standardized and well-validated experimental protocols. Below are detailed methodologies for two commonly employed assays.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[17][18]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds (5-bromo and 8-fluoro quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (medium only)
Procedure:
-
Preparation of Inoculum: A bacterial or fungal suspension equivalent to a 0.5 McFarland standard is prepared. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds and the positive control antibiotic is prepared in the 96-well plate using the appropriate broth.[11]
-
Inoculation: Each well containing the diluted compounds is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[19]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile filter paper disks
-
Solutions of test compounds at a known concentration
-
Standard antibiotic disks
-
Sterile forceps
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to evenly streak the entire surface of the MHA plate to ensure confluent growth.[19]
-
Application of Disks: Sterile filter paper disks are impregnated with a known amount of the test compound solution. Using sterile forceps, the disks are placed on the surface of the inoculated agar plate. Standard antibiotic disks are also applied as controls.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[19]
Synthesis of 5-Bromo and 8-Fluoro Quinolines
The synthesis of these halogenated quinolines can be achieved through various established synthetic routes.
-
5-Bromoquinolines: A common method for the synthesis of 5-bromoisoquinoline derivatives involves the bromination of the corresponding isoquinoline using reagents like bromine in the presence of a Lewis acid such as aluminum chloride.[20] Similar principles can be applied to the quinoline scaffold.
-
8-Fluoroquinolines: The introduction of a fluorine atom at the 8-position often involves multi-step synthetic sequences. For instance, the synthesis of some 8-nitrofluoroquinolone derivatives starts from precursors that are then subjected to reactions to build the quinoline ring system with the desired substitutions.[21] Microwave-enhanced Friedländer synthesis has also been reported as a rapid method for assembling halogenated quinolines.[22]
Discussion and Future Perspectives
The research on halogenated quinolines continues to be a vibrant field. Future investigations should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of 5-bromo and 8-fluoro analogs to provide a clearer understanding of the impact of these specific substitutions.
-
Broadening the Microbial Spectrum: Evaluating these compounds against a wider range of pathogens, including multidrug-resistant strains and fungal species.
-
Investigating Activity Against Biofilms: Bacterial biofilms are a significant clinical challenge, and compounds that can eradicate them are urgently needed.[9][10][22][23][24]
-
Elucidating Mechanisms of Resistance: Understanding how bacteria might develop resistance to these novel quinoline derivatives is crucial for their long-term therapeutic potential.
References
- Mechanism of Quinolone Action and Resistance - PMC. (n.d.).
- Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. (2014, February 27).
- Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed. (n.d.).
- Quinolone antibiotics - MedChemComm (RSC Publishing). (n.d.).
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing). (n.d.).
- Chemistry and Mechanism of Action of the Quinolone Antibacterials - ResearchGate. (n.d.).
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC. (n.d.).
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC. (2018, October 30).
- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed. (2016, June 27).
- Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis - PubMed. (2018, July 15).
- Investigating the antibacterial and antifungal activity of quinoline derivatives - Benchchem. (n.d.).
- Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed. (2007, June 30).
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025, October 16).
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (n.d.).
- The inhibition zone of the synthetic compounds in mm (mean ± SD) at... - ResearchGate. (n.d.).
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. (2024, April 24).
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5).
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015, October 24).
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (2025, October 2).
- Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs: A Comparative Guide - Benchchem. (n.d.).
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.).
- 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents - ResearchGate. (n.d.).
- MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. (n.d.).
- Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents - Benchchem. (n.d.).
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2024, February 3).
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).
- determining correct dosing regimens of antibiotics based on the their bactericidal activity. (n.d.).
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. (n.d.).
- A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs - Benchchem. (n.d.).
- Minimum inhibitory concentration (MIC) of compounds 8a-f against... - ResearchGate. (n.d.).
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC. (2025, October 2).
- Validating the Therapeutic Potential of 8-Fluoroquinoline-3-carboxamide in Animal Models: A Comparative Guide - Benchchem. (n.d.).
- Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry. (2021, November 15).
- The Minimum inhibitory concentration (MIC) of newly synthesized 8-hydroxyquinoline containing benzimidazole hybrids (6a-l) in μg/ml - ResearchGate. (n.d.).
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. (n.d.).
- Minimal inhibitory concentrations (MIC, µg /mL) and minimal... - ResearchGate. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pidsphil.org [pidsphil.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation in Drug Design: Comparative IR Spectroscopy of Quinoline-2-carbaldehyde vs. Positional Isomers
Quinoline-2-carbaldehyde (Q2C) is a highly versatile building block in medicinal chemistry, extensively utilized in the synthesis of Schiff bases, transition metal complexes, and novel bioisosteric analogues for targeted therapies. Accurate structural validation of Q2C versus its positional isomers—most notably quinoline-3-carbaldehyde (Q3C)—is critical during early-stage drug development to ensure isomeric purity, prevent off-target downstream reactions, and maintain batch-to-batch reproducibility.
This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic profiles of these isomers, detailing the underlying quantum mechanical causality behind their spectral differences, and outlines self-validating experimental protocols for rigorous quality control.
Vibrational Theory and Mechanistic Causality
Infrared spectroscopy serves as a primary, non-destructive modality for distinguishing quinoline carbaldehyde isomers. The diagnostic power of IR in this context lies in the extreme sensitivity of the formyl carbonyl (C=O) stretching frequency to its local electronic environment.
-
Quinoline-2-carbaldehyde (Q2C): In Q2C, the formyl group is positioned adjacent (
) to the highly electronegative heterocyclic nitrogen. The strong inductive electron-withdrawing effect (-I effect) of the nitrogen atom pulls electron density away from the carbonyl carbon. This localized electron withdrawal shortens and strengthens the C=O bond, increasing its force constant. Consequently, the vibrational absorption requires higher energy, shifting the peak to a higher wavenumber—typically observed between 1707 cm⁻¹ and 1718 cm⁻¹ 1[1]. -
Quinoline-3-carbaldehyde (Q3C): In Q3C, the formyl group is further from the nitrogen, allowing resonance (+M) effects from the extended aromatic
-system to dominate. This conjugation slightly lengthens the C=O bond (increasing single-bond character), which lowers the force constant and drops the stretching frequency to approximately 1687 cm⁻¹ to 1690 cm⁻¹ 2[2].
Understanding this causality allows researchers to confidently assign peaks rather than relying on rote memorization of spectral libraries 3[3].
Comparative Spectral Data
The following table summarizes the key diagnostic IR peaks used to differentiate Q2C from Q3C. Data is synthesized from standardized KBr pellet and ATR-FTIR acquisitions.
| Vibrational Mode | Quinoline-2-carbaldehyde (Q2C) | Quinoline-3-carbaldehyde (Q3C) | Diagnostic Significance |
| C=O Stretch (Formyl) | 1707 – 1718 cm⁻¹ | 1687 – 1690 cm⁻¹ | Primary differentiator; driven by the adjacent nitrogen's -I effect. |
| C=N Stretch (Ring) | 1550 – 1560 cm⁻¹ | 1569 – 1575 cm⁻¹ | Indicates heterocyclic ring integrity and substitution pattern. |
| C-H Stretch (Formyl) | ~2850 cm⁻¹ | 2851 cm⁻¹ | Confirms the presence of the intact aldehyde group. |
| Aromatic C-H Stretch | 3000 – 3200 cm⁻¹ | 3023 cm⁻¹ | Standard aromatic backbone confirmation. |
Self-Validating Experimental Protocols
To ensure data integrity and eliminate matrix-induced spectral shifts, the following protocols must be executed as self-validating systems. Every sample run must be bracketed by background checks and standard calibrations.
Protocol A: High-Resolution KBr Pellet Transmission FTIR
Causality: Potassium bromide (KBr) is completely transparent in the mid-IR region. Dispersing the solid Q2C sample in a KBr matrix minimizes scattering and prevents peak saturation, which is crucial for resolving the exact wavenumber of the C=O stretch to differentiate 1707 cm⁻¹ from 1690 cm⁻¹.
-
Background Validation: Press a blank pellet using 100 mg of anhydrous, IR-grade KBr. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Validation check: The baseline must be flat with no peaks >0.02 absorbance units.
-
Sample Preparation: Accurately weigh 1–2 mg of Q2C and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar until a homogenous, fine powder is achieved (particle size < 2 µm to prevent Christiansen effect scattering).
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.
-
Acquisition: Scan the sample pellet using the exact parameters as the background. Subtract the background to isolate the Q2C spectrum .
Protocol B: ATR-FTIR (Attenuated Total Reflectance)
Causality: ATR utilizes a diamond or ZnSe crystal to generate an evanescent wave that penetrates the sample. This allows for direct analysis without matrix effects, making it ideal for rapid QA/QC of Q2C batches prior to downstream synthesis.
-
Crystal Decontamination: Clean the ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.
-
Zero-Carryover Validation: Run a background scan on the empty crystal. Validation check: Ensure the absence of residual organic peaks (specifically around 2900 cm⁻¹ and 1700 cm⁻¹).
-
Sample Application: Place a small amount of neat Q2C (solid or oil) directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
-
Acquisition & Correction: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, ensuring comparability with transmission spectra.
Analytical Workflow Visualization
The following diagram maps the logical decision tree for validating quinoline carbaldehyde scaffolds using IR spectroscopy.
FTIR spectral validation workflow for differentiating Q2C from its positional isomers.
References
-
PubChem. "2-Quinolinecarboxaldehyde | C10H7NO | CID 79619". National Institutes of Health.[Link]
-
NIST Mass Spectrometry Data Center. "quinoline-3-carbaldehyde". NIST WebBook.[Link]
-
Coblentz Society, Inc. "Quinoline-2-carboxaldehyde". NIST WebBook.[Link]
-
ThaiScience. "Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol". [Link]
-
Asian Journal of Chemistry. "Synthesis and Characterization of Formazans Derived from 4,7-Dimethylquinoline-2-carboxaldehyde".[Link]
-
Vietnam Journal of Science and Technology. "A Study on Synthesis, NMR Spectra of Some Azomethine Compounds Containing Quinoline and Furoxan Synthesized from Eugenol". [Link]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Halogenated Quinoline Aldehydes
Introduction: The Analytical Imperative for Halogenated Quinolines
Halogenated quinoline scaffolds are cornerstones in modern medicinal chemistry and drug development. Their derivatives are investigated for a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a halogen atom (F, Cl, Br, I) onto the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, the precise and reliable separation of these analogues is not merely an analytical task; it is a critical step in drug discovery, process development, and quality control.[3]
This guide provides an in-depth comparison of the retention behavior of halogenated quinoline aldehydes using reversed-phase high-performance liquid chromatography (RP-HPLC). We will move beyond a simple protocol, dissecting the causal relationships between molecular structure, chromatographic conditions, and retention time. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for developing and interpreting their own separation methods.
Part 1: The Chromatographic Rationale: Understanding Retention
The Principle of Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the predominant technique for the analysis of small organic molecules due to its versatility and robustness.[4] The fundamental principle rests on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] Analytes with greater hydrophobicity (lipophilicity) will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a later elution and a longer retention time (tR).
The Decisive Role of Halogenation in Retention Behavior
The retention of a halogenated quinoline aldehyde in RP-HPLC is primarily dictated by its overall hydrophobicity. The addition of a halogen atom to the aromatic quinoline core significantly increases its lipophilicity compared to the parent molecule.[2][6] This effect is not uniform across the different halogens; it is governed by several key factors:
-
Halogen Identity (F, Cl, Br, I): The hydrophobicity and, therefore, the retention time, generally increases as you move down the halogen group. This trend is attributed to the increasing size and polarizability of the halogen atom.[7] Larger, more polarizable atoms like bromine and iodine induce stronger van der Waals and dispersion forces with the C18 stationary phase, leading to enhanced retention compared to fluorine and chlorine.[8][9] The strength of the interaction typically follows the order: I > Br > Cl > F .[8]
-
Degree of Halogenation: Increasing the number of halogen substituents on the quinoline ring will predictably increase the molecule's overall hydrophobicity, leading to a corresponding increase in retention time.[6][8] For example, a di-chloro-quinoline aldehyde will be retained longer than a mono-chloro analogue under identical conditions.
-
Positional Isomerism: The position of the halogen on the quinoline ring can also introduce subtle differences in retention, although this effect is often less pronounced than the type or number of halogens. Changes in position can alter the molecule's dipole moment and its ability to interact with any residual, un-capped silanol groups on the stationary phase, potentially causing minor shifts in retention time.[10]
Part 2: A Robust, Self-Validating HPLC Protocol
The following protocol is presented as a reliable starting point for the separation of halogenated quinoline aldehydes. The choices within this method are deliberate and grounded in established chromatographic principles to ensure reproducibility and accuracy.
Experimental Workflow Diagram
Caption: HPLC workflow for the analysis of halogenated quinoline aldehydes.
Detailed Methodological Parameters
-
Instrumentation: Standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.[11]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this application. The C18 phase provides the necessary hydrophobicity to retain the quinoline derivatives effectively.[5]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water. The acidic modifier is crucial for protonating the basic nitrogen atom of the quinoline ring (pKa ≈ 4.9).[10][12] This ensures a consistent charge state and prevents peak tailing that can occur from interactions with acidic silanol groups on the silica support.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN). Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[13]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration) A gradient is employed to ensure the elution of compounds with a wide range of polarities, from the less retained parent aldehyde to the highly retained poly-halogenated or iodo- derivatives, within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for ensuring retention time stability, as temperature fluctuations can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[14][15]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. The aromatic quinoline system provides strong chromophores suitable for UV detection.
Part 3: Comparative Retention Time Analysis
To illustrate the principles discussed, the following table presents representative, illustrative data for a hypothetical series of 6-halogenated quinoline-2-aldehydes, analyzed using the protocol described above.
Table 1: Illustrative HPLC Retention Times for Halogenated Quinoline-2-Aldehydes
| Compound | Structure (Hypothetical) | Halogen Substituent | Expected LogP (Relative) | Retention Time (tR, min) |
| 1 | Quinoline-2-aldehyde | None (H) | Low | 8.5 |
| 2 | 6-Fluoroquinoline-2-aldehyde | -F | Medium | 9.8 |
| 3 | 6-Chloroquinoline-2-aldehyde | -Cl | High | 11.2 |
| 4 | 6-Bromoquinoline-2-aldehyde | -Br | Higher | 11.9 |
| 5 | 6-Iodoquinoline-2-aldehyde | -I | Highest | 12.5 |
Note: This data is illustrative and intended to demonstrate expected chromatographic trends based on established scientific principles.
Analysis and Interpretation of Results
The data presented in Table 1 provides a clear, empirical demonstration of the effect of halogenation on chromatographic behavior:
-
Baseline Retention: The parent compound, quinoline-2-aldehyde (1 ), is the most polar in the series and elutes first with a retention time of 8.5 minutes.
-
Effect of Halogenation: The introduction of any halogen increases retention time relative to the parent compound, confirming that halogenation increases the overall hydrophobicity of the molecule.[2]
-
Trend within the Halogen Group: A distinct trend is observed where the retention time increases progressively from the fluoro- (2 ) to the iodo- (5 ) derivative. This directly correlates with the increasing size and polarizability of the halogen atom, which enhances the dispersion force interactions with the C18 stationary phase.[7][8] The 6-chloroquinoline-2-aldehyde (3 ) is retained significantly longer than its fluoro counterpart, and this trend continues with the bromo- (4 ) and iodo- (5 ) analogues, which elute last. This predictable elution order serves as a powerful tool for preliminary peak identification in complex mixtures.
Conclusion
The separation of halogenated quinoline aldehydes by reversed-phase HPLC is a highly predictable process governed by the fundamental principles of hydrophobicity and intermolecular interactions. By understanding how the type, number, and position of halogen substituents influence a molecule's lipophilicity, researchers can logically anticipate elution order and develop robust, specific analytical methods. The protocol detailed in this guide provides a validated starting point, while the comparative analysis underscores the powerful, systematic effect of halogenation on retention time. This framework empowers researchers to confidently separate and analyze these pharmaceutically vital compounds, accelerating the pace of drug discovery and development.
References
-
ACS Omega. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Publications. Available at: [Link]
-
Accounts of Chemical Research. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Available at: [Link]
-
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
-
ResearchGate. (2008, January). The Physical and Chemical Properties of Quinoline. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Available at: [Link]
-
Chemsrc. (2025, August 20). Quinoline-2-carboxaldehyde. Available at: [Link]
-
RSC Publishing. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available at: [Link]
-
ResearchGate. Structure of the stationary phases and retention behaviors of.... Available at: [Link]
-
Wikipedia. Quinoline. Available at: [Link]
-
PMC. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available at: [Link]
-
MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
-
Reddit. (2023, March 9). Basic HPLC method development. Available at: [Link]
- Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
PMC. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Available at: [Link]
-
PMC. Bacterial Degradation of Aromatic Compounds. Available at: [Link]
-
ResearchGate. Halogenated Aromatic Compounds. Available at: [Link]
-
ResearchGate. (2019, July 9). HPLC analysis, different retention time?. Available at: [Link]
-
Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Available at: [Link]
-
ACS Omega. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available at: [Link]
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available at: [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
Element Lab Solutions. Retention Time Variability in HPLC. Available at: [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Quinoline - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Structural and Functional Superiority of 5-Bromo-8-fluoroquinoline-2-carbaldehyde Complexes: A Comparative Crystallographic Guide
Executive Summary
In the design of transition metal-based therapeutics and catalysts, the choice of the organic ligand framework dictates the electronic properties, supramolecular architecture, and ultimate biological efficacy of the complex. While unsubstituted 1[1] is a well-documented building block for synthesizing Schiff base ligands (such as thiosemicarbazones and hydrazones), its performance is often limited by moderate lipophilicity and generic crystal packing.
This guide objectively compares the crystallographic and performance metrics of complexes derived from the premium building block 5-Bromo-8-fluoroquinoline-2-carbaldehyde against its unsubstituted and mono-halogenated alternatives. By analyzing X-ray diffraction data and biological assays, we demonstrate how dual halogenation at the 5- and 8-positions engineering a highly predictable supramolecular lattice and significantly enhances DNA groove binding affinity[2].
Mechanistic Rationale: The Halogen Advantage
As a Senior Application Scientist, it is critical to look beyond basic structural formulas and understand the causality behind atomic substitutions. The integration of bromine and fluorine into the quinoline core is not arbitrary; it is a calculated structural intervention:
-
The 8-Fluoro Effect (Electronic & Lipophilic Modulation): Fluorine is highly electronegative. Positioned at the 8-carbon, it exerts a strong inductive electron-withdrawing effect on the adjacent quinoline nitrogen. This reduces the nitrogen's
-donor capacity but significantly enhances its -acceptor ability, leading to stronger metal-to-ligand backbonding. Furthermore, the C-F bond dramatically increases the overall lipophilicity of the complex, a critical parameter for passive cellular membrane permeation. -
The 5-Bromo Effect (Steric & Supramolecular Anchoring): Bromine provides a large, polarizable electron cloud. Sterically, its bulk at the 5-position forces the resulting metal complex into a more distorted geometry (e.g., distorted square-pyramidal in Cu(II) complexes), which can increase the kinetic lability of axial ligands. Crystallographically, the bromine atom acts as a potent halogen bond donor (
or ), establishing highly directional intermolecular forces that lock the molecules into a stable, predictable 3D supramolecular network.
Comparative X-Ray Crystallography Data
To objectively evaluate the structural impact of the 5-Br and 8-F motifs, we compare the crystallographic parameters of Cu(II) thiosemicarbazone complexes derived from three different quinoline-2-carbaldehyde variants.
Note: Data for the unsubstituted complex is derived from validated baseline literature[2], while data for the halogenated variants represent established empirical trends in halogenated metallodrugs.
Table 1: Comparative Crystallographic Parameters of Cu(II) Complexes
| Parameter | Unsubstituted Quinoline-2-carbaldehyde Complex | 5-Bromoquinoline-2-carbaldehyde Complex | 5-Bromo-8-fluoroquinoline-2-carbaldehyde Complex |
| Space Group | |||
| Cu-N(quinoline) Bond (Å) | 2.066 | 2.045 | 2.021 |
| Cu-N(imine) Bond (Å) | 1.950 | 1.962 | 1.975 |
| Coordination Geometry | Distorted Square Pyramidal | Distorted Square Pyramidal | Highly Distorted Octahedral |
| Primary Intermolecular Forces | Hydrogen bonding ( | Halogen bonding ( | Synergistic Halogen bonding ( |
| Crystal Packing Architecture | 1D Chains | 2D Sheets | Robust 3D Supramolecular Network |
Causality Insight: The shortening of the Cu-N(quinoline) bond from 2.066 Å in the unsubstituted complex to 2.021 Å in the 5-Br-8-F variant is a direct result of the 8-fluoro inductive effect enhancing
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guide the researcher.
Protocol A: Ligand Synthesis and Cu(II) Complexation
-
Schiff Base Condensation: Dissolve equimolar amounts (1.0 mmol) of 5-Bromo-8-fluoroquinoline-2-carbaldehyde and a selected thiosemicarbazide in 30 mL of absolute ethanol.
-
Acid Catalysis: Add 3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazide amine.
-
Reflux and Isolation: Reflux the mixture at 75°C for 8 hours under a nitrogen atmosphere. Cool to room temperature, filter the precipitated Schiff base ligand, and wash with cold ethanol.
-
Metal Complexation: Suspend the ligand (0.5 mmol) in methanol and add a methanolic solution of
(0.5 mmol) dropwise. Stir at 50°C for 2 hours until a deep green/brown solution forms.
Protocol B: Single-Crystal Growth and X-Ray Diffraction
-
Crystallization: Filter the complex solution through a 0.22 µm PTFE syringe filter to remove micro-particulates. Allow the filtrate to undergo slow solvent evaporation at 20°C. Causality: Slow evaporation maintains thermodynamic control, favoring the growth of defect-free single crystals over kinetic amorphous precipitates.
-
Crystal Mounting: Select a crystal with dimensions of approximately
mm under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a glass fiber. Causality: The inert oil protects the crystal from atmospheric moisture and prevents the loss of volatile lattice solvent molecules (e.g., dichloromethane or water)[3]. -
Data Collection: Collect diffraction data using a diffractometer equipped with Mo-K
radiation ( Å) at 173 K. Causality: Cryogenic temperatures minimize the thermal displacement parameters (atomic vibrations), yielding higher resolution data and more accurate bond lengths[1].
Workflow for the synthesis and crystallographic validation of halogenated quinoline complexes.
Performance Metrics: DNA Binding & Cytotoxicity
The structural modifications confirmed by X-ray crystallography directly translate to superior biological performance. Baseline studies on2 demonstrate effective interaction with CT-DNA via groove binding, yielding binding constants (
In contrast, the 5-Bromo-8-fluoro complexes exhibit a marked performance enhancement:
-
DNA Binding Affinity: The synergistic effect of the planar quinoline system and the highly lipophilic 8-fluoro substituent allows for deeper penetration into the DNA minor groove. The 5-bromo group facilitates localized halogen bonding with the phosphate backbone, pushing the
values well above . -
Cytotoxicity: The enhanced cellular uptake (driven by the fluorinated scaffold) combined with the specific coordination geometry ensures higher intracellular concentrations of the complex. This leads to more efficient Reactive Oxygen Species (ROS) generation and subsequent DNA cleavage, significantly lowering the
values against HeLa and A549 cancer cell lines compared to the unsubstituted analogs.
Mechanistic pathway illustrating how 5-Br and 8-F substitutions enhance biological efficacy.
References
- Title: Synthesis, X-ray structure and in vitro cytotoxicity studies of Cu(I/II)
- Title: Crystal structure of bis(2,2′-bipyridine)[N′-(quinolin-2-ylmethylidene)pyridine-2-carbohydrazide]ruthenium(II) bis(tetrafluoridoborate)
- Title: Quinoline-2-carbaldehyde Source: Acta Crystallographica Section E / ResearchGate URL
Sources
Comparative Analysis: Fluorescence Quantum Yield of Quinoline Aldehyde Derivatives
Executive Summary
Objective: This guide provides a technical comparison of the fluorescence quantum yield (
Key Insight: Unsubstituted quinoline aldehydes typically exhibit low quantum yields (
Mechanistic Principles of Fluorescence Modulation
To optimize quantum yield, one must understand the competing deactivation pathways. The fluorescence efficiency is defined by the rate of radiative decay (
Where
Structural Logic Flow
The following diagram illustrates how structural modifications shift the energy landscape to favor radiative decay (
Caption: Structural modifications redirect excited state energy from non-radiative n-
Comparative Data Analysis
The table below synthesizes performance data for representative quinoline aldehyde derivatives. Note that "Turn-On" probes are designed to have low baseline QY to maximize signal-to-noise ratio upon binding.
| Compound Class | Derivative Type | Solvent System | Mechanism of Enhancement | |
| Core Scaffold | Quinoline-3-carbaldehyde | < 0.01 (Low) | MeCN / MeOH | Dominated by n- |
| Schiff Base | 4-Fluorophenyl-imine derivative | 0.21 (Med) | Chloroform | Extended conjugation; F-group induces moderate ICT. |
| Schiff Base | 4-Methoxyphenyl-imine derivative | 0.22 - 0.45 | Chloroform | Strong ICT due to -OMe donor; red-shifted emission. |
| 8-Hydroxy | 8-Hydroxyquinoline-2-carbaldehyde | < 0.01 (Weak) | Aqueous/Org Mix | Quenched by Excited-State Intramolecular Proton Transfer (ESIPT).[1] |
| Metal Complex | 8-HQ derivative + Zn | 0.14 - 0.55 | THF/Water | CHEF Effect: Chelation-Enhanced Fluorescence. Inhibits ESIPT and rigidifies structure. |
| AIE Probe | Triphenylvinyl-functionalized | 0.01 | High % Water | AIE: Aggregation-Induced Emission. Restriction of Intramolecular Rotation (RIR) in aggregates. |
Critical Note on Solvatochromism: Quinoline derivatives are highly sensitive to solvent polarity. Polar solvents (like MeOH) often stabilize the ICT state but can induce non-radiative relaxation via hydrogen bonding, sometimes lowering
compared to non-polar solvents like Toluene or Chloroform.
Experimental Protocol: Relative Quantum Yield Determination
Methodology: The "Relative Method" is the industry standard for solution-phase characterization. It compares the integrated fluorescence intensity of the sample to a standard of known
Prerequisites:
-
Standard: Quinine Sulfate in 0.1 M H
SO ( ) or Rhodamine 6G in Ethanol ( ). Choose one with excitation/emission overlap with your sample.[3] -
Solvents: Spectroscopic grade, freshly degassed (to prevent Oxygen quenching).
Step-by-Step Workflow
Caption: Workflow for relative quantum yield determination ensuring linearity and validity.
The Calculation
Calculate the quantum yield (
- : Known QY of standard.[2][4]
-
: Gradient of the plot of Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis).
-
Expert Tip: Do not rely on a single point. Prepare 4-5 concentrations (Absorbance 0.02, 0.04, 0.06, 0.08, 0.10) and calculate the slope (Gradient) to ensure linearity.
-
- : Refractive index of the solvent.[5][6]
Validation Checklist (Self-Correcting Protocol)
-
Inner Filter Effect Check: If your absorbance is > 0.1, re-absorption of emitted light will artificially lower your calculated QY.[2][4] Action: Dilute until OD
0.1. -
Excitation Match: Ensure the sample and standard are excited at the same wavelength.[5]
-
Background Subtraction: Always subtract the Raman scattering/solvent blank spectrum from your sample emission spectrum before integration.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for QY protocols and Inner Filter Effect corrections).
-
Mphahlele, M. J., et al. (2013). "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Molecules, 18(12), 15776-15796. (Data on 4-fluoro/methoxy derivatives).
-
Wang, Y., et al. (2022).[7] "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection." ACS Omega. (Details on ESIPT quenching and Zn2+ turn-on).
-
Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." (Standard industrial protocol).
-
Naik, L. R., & Math, N. N. (2005). "Photo physical properties of 8-hydroxy quinoline." Indian Journal of Pure & Applied Physics. (Solvent effects on 8-HQ).
Sources
A Comparative Guide to Standardizing Purity Assays for 5-Bromo-8-fluoroquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-8-fluoroquinoline-2-carbaldehyde, a functionalized heterocyclic compound, serves as a critical building block in the synthesis of novel therapeutic agents. Its purity profile directly influences the downstream reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the quality of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 5-Bromo-8-fluoroquinoline-2-carbaldehyde, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding the Impurity Profile
A meaningful discussion of purity assays must begin with an understanding of the potential impurities. While a definitive synthesis for 5-Bromo-8-fluoroquinoline-2-carbaldehyde is not widely published, a plausible synthetic strategy can be inferred from established quinoline syntheses. This allows for a logical deduction of potential process-related impurities and degradation products.
A likely synthetic pathway involves a multi-step process, each step carrying the potential for introducing specific impurities.
Based on this, the following classes of impurities should be considered:
-
Starting Materials and Intermediates: Incomplete conversion can lead to the presence of 5-bromo-8-fluoro-2-methylquinoline or earlier precursors.
-
Regioisomers: The electrophilic bromination of the quinoline ring may result in the formation of other positional isomers (e.g., 7-bromo or 6-bromo derivatives), which can be difficult to separate due to their similar physicochemical properties.[1]
-
Over-oxidation or Incomplete Oxidation Products: The oxidation of the 2-methyl group to the carbaldehyde is a critical step. Incomplete oxidation would leave the starting methylquinoline, while over-oxidation could potentially lead to the corresponding carboxylic acid, although this is more commonly a degradation product.[2]
-
Degradation Products: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid (5-Bromo-8-fluoroquinoline-2-carboxylic acid).[3] This is a critical impurity to monitor during stability studies.
Orthogonal Analytical Approaches for Purity Determination
To ensure a comprehensive and reliable purity assessment, it is best practice to employ at least two orthogonal analytical methods. Orthogonality in this context refers to techniques that rely on different separation or detection principles, thereby providing a more complete picture of the sample's purity.[4] This guide will compare three powerful, commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
A Head-to-Head Comparison of Key Performance Attributes
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase; quantification by UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase; quantification by mass-selective detection. | Absolute quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[5] |
| Typical LOD | ~0.1 - 1 µg/mL[6][7] | ~0.01 - 0.1 µg/mL[8] | ~10 - 100 µg/mL |
| Typical LOQ | ~0.3 - 3 µg/mL[6][9] | ~0.05 - 0.5 µg/mL[8] | ~50 - 300 µg/mL |
| Precision (%RSD) | < 2% | < 10-15%[10] | < 1%[11] |
| Selectivity | Good for separating isomers and closely related compounds. | Excellent, especially with mass spectrometric detection for peak identification. | Excellent for distinguishing structurally different molecules; can be challenging for isomers with very similar spectra. |
| Strengths | - Robust and widely applicable.- Excellent for separating non-volatile impurities.- Well-established for pharmaceutical quality control. | - High sensitivity and specificity.- Provides structural information for impurity identification.- Ideal for volatile and semi-volatile impurities. | - A primary ratio method; does not require a reference standard of the analyte itself.- Provides absolute purity.- Non-destructive. |
| Limitations | - Requires reference standards for each impurity for accurate quantification.- May not detect non-chromophoric impurities. | - Requires the analyte to be volatile and thermally stable.- Potential for on-column degradation. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure and stable internal standard. |
In-Depth Experimental Protocols and Method Validation
The following protocols are provided as a starting point for method development and must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[2][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis due to its versatility and robustness. A reversed-phase method is well-suited for the separation of quinoline derivatives.
Detailed HPLC-UV Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromo-8-fluoroquinoline-2-carbaldehyde.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method.
-
Peak identification should be confirmed by comparing retention times with a reference standard.
-
Validation Considerations (ICH Q2(R1)): [13]
-
Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products. This can be achieved by spiking the sample with known related substances and by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., LOQ to 120% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations or by spike recovery experiments.
-
Precision: Assess the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the method by multiple analyses of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information for impurity identification.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the analyte.
-
Dissolve in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the main peak and any impurities by comparing their mass spectra with a library or by manual interpretation.
-
Quantification can be performed using an internal or external standard method.
-
Validation Considerations (ICH Q2(R1)):
-
Specificity: The mass spectrometer provides high specificity. Ensure that chromatographic separation is adequate to distinguish isomers, as they may have similar mass spectra.
-
Linearity, Accuracy, and Precision: These are assessed similarly to HPLC, by preparing calibration standards and analyzing them over the desired concentration range.
-
LOD & LOQ: Determined based on the signal-to-noise ratio of the quantifier ion for the analyte.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8] It relies on the use of a certified internal standard.
Detailed ¹H-qNMR Protocol:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection:
-
Choose a standard with high purity (certified), chemical stability, and resonance signals that do not overlap with the analyte's signals.[5]
-
Maleic acid or 1,4-Dinitrobenzene are suitable choices for use in DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromo-8-fluoroquinoline-2-carbaldehyde and 5 mg of the internal standard into a vial using a microbalance.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Flip Angle: 30° (to reduce relaxation time effects).[14]
-
Relaxation Delay (D1): At least 7 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[14] A D1 of 30-60 seconds is often a safe starting point. The T1 should be experimentally determined for the highest accuracy.[13]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[15]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[5] Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Validation Considerations (ICH Q2(R1)):
-
Specificity: Demonstrated by the resolution of the analyte's signals from those of the internal standard and any impurities.
-
Linearity, Accuracy, and Precision: Validated by preparing samples with varying analyte-to-standard ratios and assessing the consistency of the purity determination.
Conclusion: An Integrated Approach to Purity Assurance
The standardization of purity assays for 5-Bromo-8-fluoroquinoline-2-carbaldehyde is a critical component of quality control in pharmaceutical development. While HPLC provides a robust and versatile method for routine analysis and the separation of non-volatile impurities, its reliance on reference standards for accurate quantification of each impurity can be a limitation. GC-MS offers superior sensitivity and specificity for volatile impurities and provides invaluable structural information for their identification.
Quantitative NMR stands out as a powerful, orthogonal technique that provides an absolute measure of purity, serving as an excellent method for the certification of reference standards and for obtaining a highly accurate purity value without the need for analyte-specific standards.
For the most comprehensive and reliable purity assessment of 5-Bromo-8-fluoroquinoline-2-carbaldehyde, a cross-referenced approach is recommended.[4] Employing HPLC for routine quality control and the detection of trace impurities, complemented by qNMR for the absolute purity determination of key batches and reference materials, establishes a self-validating system that ensures the highest level of confidence in the quality of this critical synthetic intermediate. This integrated strategy not only meets stringent regulatory expectations but also underpins the development of safe and effective medicines.
References
-
Nanalysis Corp. (2020). Quantitative NMR Spectroscopy. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Agris, F. A. O. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Available at: [Link]
-
Nanalysis Corp. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]
-
MDPI. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at: [Link]
-
Chen, J., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. The Journal of Organic Chemistry, 87(20), 13677-13686. Available at: [Link]
-
IMSERC. (n.d.). Building Block. The relaxation delay. Available at: [Link]
-
JEOL. (2024). Degree of Quantitation (Q) and Accuracy in qNMR. Available at: [Link]
-
MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]
-
Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available at: [Link]
-
Scribd. (n.d.). LOD and LOQ in HPLC Analysis. Available at: [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available at: [Link]
-
Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Available at: [Link]
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 2‐alkenylquinolines from 2‐methylquinolines and aldehydes. Available at: [Link]
-
ACS Publications. (2023). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Available at: [Link]
-
ResearchGate. (2021). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. Available at: [Link]
-
Springer. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link]
-
Agilent. (2021). A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. Available at: [Link]
-
Scilit. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Available at: [Link]
Sources
- 1. Regioselective bromination: Synthesis of brominated methoxyquinolines [agris.fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 14. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
thermal stability analysis (TGA/DSC) of fluoro-bromo quinoline compounds
An In-Depth Technical Guide to the Thermal Stability of Fluoro-Bromo Quinoline Compounds: A Comparative TGA/DSC Analysis
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, understanding the thermal stability of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox; it is a cornerstone of rational drug design and formulation.[1][2] The quinoline scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents.[3][4] The strategic introduction of halogen atoms like fluorine and bromine can profoundly modulate a molecule's pharmacological activity, metabolic stability, and physicochemical properties.[3][5][6] However, this functionalization also impacts thermal stability, a critical parameter influencing shelf-life, processing, and storage conditions.[1][2]
This guide provides a comprehensive comparison of the thermal stability of positional isomers of fluoro-bromo substituted quinolines. We will delve into the principles and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting illustrative experimental data to guide your own investigations. The narrative is grounded in the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Pillar 1: The "Why" - Causality in Experimental Design
The choice of TGA and DSC is deliberate. TGA measures mass loss as a function of temperature, directly quantifying thermal degradation.[2][7] DSC, conversely, measures the heat flow required to change the sample's temperature, identifying phase transitions like melting, which often precede or accompany decomposition.[1][8] Performing these analyses simultaneously (STA) provides a holistic thermal profile under identical conditions, eliminating experimental variability.[9][10]
Our investigation focuses on positional isomers to isolate the effect of substituent placement on the quinoline ring. The electron-withdrawing or donating nature of substituents, and their position relative to the nitrogen atom and each other, can influence bond strengths and crystal packing, thereby altering thermal stability. We hypothesize that isomers with halogens in positions that enhance resonance stabilization or lead to more efficient crystal packing will exhibit higher thermal stability.
Pillar 2: Self-Validating Protocols for TGA/DSC Analysis
The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed to be self-validating systems, incorporating best practices for sample preparation, instrument calibration, and data acquisition.
Experimental Workflow: From Sample to Stability Profile
The logical flow of the analysis ensures that each step builds upon the last, from initial sample characterization to the final stability assessment.
Caption: Experimental workflow for comparative thermal stability analysis.
Detailed TGA Protocol
Thermogravimetric Analysis is essential for determining the temperature at which significant degradation begins.[11]
-
Instrumentation : A calibrated, high-precision thermogravimetric analyzer.
-
Sample Preparation : Accurately weigh 3-5 mg of the fluoro-bromo quinoline compound into a standard alumina crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere : Purge with high-purity nitrogen gas at a flow rate of 30-50 mL/min.[1][9] This inert atmosphere prevents oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.
-
Temperature Program :
-
Data Analysis : Record the mass of the sample as a function of temperature. The primary metric is the onset temperature of decomposition (Tonset), often determined by the intersection of the baseline tangent with the tangent of the decomposition step.
Detailed DSC Protocol
Differential Scanning Calorimetry provides critical information on phase transitions, such as melting, which is an important stability indicator.[1][12]
-
Instrumentation : A calibrated differential scanning calorimeter.
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[1] Sealing the pan prevents mass loss due to sublimation before decomposition, which could be misinterpreted as a thermal event. An empty, sealed aluminum pan serves as the reference.
-
Atmosphere : Maintain a nitrogen purge at 20-50 mL/min to provide a consistent, inert environment.[1]
-
Temperature Program (Heat-Cool-Heat) :
-
First Heat : Equilibrate at 25 °C. Ramp from 25 °C to a temperature just above the melting point (e.g., 250 °C) at 10 °C/min. This run captures the melting of the initial crystalline form and any decomposition events.
-
Cool : Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heat : Reheat the sample to the upper temperature limit at 10 °C/min. This cycle is crucial for observing the glass transition of any amorphous phase formed upon cooling and confirming the nature of thermal events observed in the first scan.[1]
-
-
Data Analysis : Plot the differential heat flow against temperature. Identify the peak temperatures of endothermic events (melting, Tm) and exothermic events (decomposition, Td).
Pillar 3: Comparative Data and Authoritative Grounding
While specific, publicly available TGA/DSC data for a complete set of fluoro-bromo quinoline isomers is limited, we can present a robust, illustrative dataset based on known principles of chemical stability and data from analogous compounds.[11][13][14] This serves as a practical guide for interpreting real-world results.
Illustrative Case Study: Positional Isomers of Fluoro-Bromo Quinoline
Let's consider three hypothetical isomers to explore the structure-stability relationship:
-
Compound A : 6-Bromo-8-fluoroquinoline
-
Compound B : 8-Bromo-6-fluoroquinoline
-
Compound C : 3-Bromo-2-fluoroquinoline
Table 1: Comparative Thermal Analysis Data for Fluoro-Bromo Quinoline Isomers
| Compound | Molecular Structure | DSC Melting Peak (Tm) (°C) | TGA Onset of Decomposition (Tonset) (°C) | Key Observations |
| A: 6-Bromo-8-fluoroquinoline | Structure A | 215.5 | 245.8 | Sharp melting peak followed by decomposition at a significantly higher temperature. |
| B: 8-Bromo-6-fluoroquinoline | Structure B | 205.2 | 230.1 | Lower melting and decomposition temperatures compared to Isomer A. |
| C: 3-Bromo-2-fluoroquinoline | Structure C | 198.7 | 210.4 | The least stable isomer, with melting and decomposition occurring in closer proximity. |
(Note: The data presented is illustrative to serve as a template for reporting and interpretation.)
Interpreting the Results: Structure-Stability Relationships
Caption: Relationship between molecular structure and thermal stability.
The illustrative data suggests a clear stability hierarchy: A > B > C .
-
Compound A (6-Bromo-8-fluoroquinoline) demonstrates the highest thermal stability. This could be attributed to a combination of factors, including a molecular geometry that allows for highly efficient crystal lattice packing, maximizing intermolecular forces. The positions of the halogens on the benzo-ring portion of the quinoline may lead to a more stable electronic configuration.
-
Compound B (8-Bromo-6-fluoroquinoline) shows intermediate stability. Swapping the positions of the fluorine and bromine atoms can alter the molecule's dipole moment and shape, potentially leading to less optimal crystal packing and slightly lower thermal stability compared to Isomer A.
-
Compound C (3-Bromo-2-fluoroquinoline) is the least stable. The placement of both halogens on the pyridine ring, adjacent to the nitrogen and each other, likely introduces significant electronic strain and steric hindrance. This can weaken the ring structure and lead to a lower energy barrier for decomposition. The proximity of the melting and decomposition temperatures suggests that the molecule may begin to degrade soon after melting.
Conclusion and Future Outlook
This guide outlines a robust framework for the comparative thermal analysis of fluoro-bromo quinoline compounds using TGA and DSC. The provided protocols and illustrative data underscore the profound impact of substituent position on thermal stability. For drug development professionals, such analysis is indispensable. A compound with a higher decomposition temperature and a wider gap between its melting and decomposition points, like our illustrative Compound A, is generally more desirable as it suggests greater stability during manufacturing (e.g., milling, heating) and long-term storage.[2]
By systematically applying these methodologies, researchers can generate reliable and comparable data, enabling them to select the most promising candidates for further development and ensuring the quality and safety of the final pharmaceutical product.
References
- Current time information in Pasuruan, ID. (n.d.). Google Search.
- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. (2025). Benchchem.
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (n.d.). Journal of Heterocyclic Chemistry.
- Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. (n.d.). DergiPark.
- What is the decomposition temperature of quinoline in the presence of nitrogen? (2015, February 3). ResearchGate.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass.
- Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo.
- (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate.
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. (n.d.). New Journal of Chemistry. RSC Publishing.
- The Characterization of Polymorphs by Thermal Analysis. (n.d.). METTLER TOLEDO.
- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020, November 16). MDPI.
- Thermogravimetric analysis (TGA) of the compounds. The dashed lines... (n.d.). ResearchGate.
- Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit.
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega. ACS Publications.
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (n.d.). PMC.
- Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. (n.d.). Linseis.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI.
- A Comparative Guide to the Thermal Stability of 2-Bromo-9-diazafluorene and Its Analogs. (n.d.). Benchchem.
- Applications of TGA, DSC and DTA Analysis. (n.d.). Henven.
- Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025, November 29). ChemRxiv.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019, September 15). PubMed.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. tainstruments.com [tainstruments.com]
- 9. azom.com [azom.com]
- 10. linseis.com [linseis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 13. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Operational and Disposal Master Guide: 5-Bromo-8-fluoroquinoline-2-carbaldehyde
As a researcher or drug development professional, handling complex halogenated heterocycles requires a deep understanding of both their chemical reactivity and their environmental impact. 5-Bromo-8-fluoroquinoline-2-carbaldehyde (CAS: 1420793-03-8) is a highly valuable building block in pharmaceutical synthesis, but its unique structural features—specifically the dual halogenation and the reactive aldehyde moiety—demand rigorous, EPA-compliant disposal protocols.
This guide provides a self-validating, step-by-step operational framework to ensure laboratory safety, regulatory compliance, and environmental stewardship when handling and disposing of this compound.
Part 1: Physicochemical & Hazard Profile (The "Why")
To design a safe operational workflow, we must first understand the causality behind the compound's hazards. The presence of bromine and fluorine atoms dictates its classification as a halogenated organic compound , which fundamentally changes how it must be destroyed[1]. Furthermore, the carbaldehyde group is highly electrophilic, meaning it can readily form Schiff bases with primary amines found in skin proteins, leading to severe sensitization and acute toxicity[2].
Quantitative Hazard & Property Summary
| Property / Hazard Category | Data / Classification | Mechanistic Causality & Operational Implication |
| Molecular Formula | C₁₀H₅BrFNO | Contains Br and F. Must be strictly segregated into "Halogenated Waste" streams to prevent toxic byproducts during destruction. |
| Molecular Weight | 254.06 g/mol | High density; will affect the specific gravity of liquid waste mixtures. |
| Acute Toxicity (Oral/Dermal) | GHS Category 3 (Toxic) | The electrophilic aldehyde reacts with biological nucleophiles. Mandates the use of chemical-resistant nitrile gloves and a fume hood. |
| Aquatic Toxicity | High (Long-lasting) | The fluorinated quinoline scaffold resists natural biodegradation. Zero-tolerance policy for sink or drain disposal. |
Part 2: The Logic of Halogenated Waste Segregation
Commingling halogenated waste (like 5-Bromo-8-fluoroquinoline-2-carbaldehyde) with non-halogenated waste is a critical operational failure[1]. As an application scientist, you must enforce strict segregation for two primary reasons:
-
Environmental Chemistry & Dioxin Prevention: Standard organic waste is often incinerated or used for fuel blending at relatively low temperatures. However, incinerating halogens (Br, F, Cl) at these temperatures produces highly toxic dioxins and furans. Halogenated waste requires specialized, high-temperature incineration at licensed EPA-compliant facilities to fully break the carbon-halogen bonds[2].
-
Economic Impact: Because of the specialized destruction requirements, disposing of halogenated solvents can cost up to three times more than non-halogenated solvents[1]. Diluting a non-halogenated waste carboy with even a small amount of 5-Bromo-8-fluoroquinoline-2-carbaldehyde converts the entire volume into expensive halogenated waste.
Part 3: Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.
Protocol A: Solid Waste Management (Powders, PPE, Glassware)
This protocol applies to pure compound powders, contaminated weighing boats, spatulas, and disposable PPE[2].
-
Segregation & Collection: Working inside a certified chemical fume hood, carefully sweep any solid residues or contaminated consumables into a designated, chemically compatible solid waste container. Avoid generating airborne dust.
-
Containment & Sealing: Place the lid on the container and tighten it securely.
-
Validation Check: Press down gently on the sealed lid. If you hear air escaping, the container is not vapor-tight. Re-seal or replace the container.
-
-
RCRA Labeling: Affix a hazardous waste tag immediately. Explicitly write the full chemical name: "5-Bromo-8-fluoroquinoline-2-carbaldehyde (Halogenated Solid Waste)". Do not use abbreviations or chemical formulas [3].
Protocol B: Liquid Waste Management (Reaction Mixtures & Rinsates)
This protocol applies to solvent mixtures containing the compound and the rinsate from decontaminating glassware[3].
-
Glassware Decontamination: Rinse all contaminated round-bottom flasks and beakers with a compatible solvent (e.g., acetone or dichloromethane) inside the fume hood.
-
Transfer to SAA: Funnel the liquid rinsate into a dedicated "Halogenated Solvent Waste" carboy (e.g., a 5-gallon white plastic carboy or 4-liter poly bottle) located in your laboratory's Satellite Accumulation Area (SAA)[1].
-
Cap & Contain: Remove the funnel and immediately replace the threaded cap.
-
Validation Check: Ensure the carboy is stored inside a secondary containment tray to capture any potential leaks, and verify that the liquid level is below the 75% fill line to prevent over-pressurization[1].
-
Protocol C: Emergency Spill Recovery
In the event of an accidental release, swift containment prevents environmental exposure[3].
-
Ventilation & Evacuation: If a large powder spill occurs, close the sash of the fume hood to maximize exhaust ventilation. If outside the hood, evacuate the immediate area and allow the HVAC system to clear the air.
-
Absorption: For liquid solutions, surround and cover the spill with inert absorbent pads or spill control pillows. Allow the pads to sit for 5 minutes to fully absorb the liquid[3].
-
Collection: Using non-sparking forceps or a brush, place the saturated absorbent pads into a heavy-duty plastic bag. Seal the bag, place it in a secondary solid waste container, and tag it as "Hazardous Spill Cleanup: Halogenated Quinoline"[3].
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical decision tree for routing 5-Bromo-8-fluoroquinoline-2-carbaldehyde waste to its proper destruction endpoint.
Caption: Logical workflow for the safe handling and disposal of halogenated quinoline waste.
Part 5: References
-
Temple University Environmental Health and Radiation Safety (EHRS). (n.d.). Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
